AICAR phosphate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGMEHURDEDAZ-GWTDSMLYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AICAR Phosphate in Skeletal Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological tool to investigate the metabolic roles of AMP-activated protein kinase (AMPK) in skeletal muscle. Upon cellular uptake, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic.[1] ZMP allosterically activates AMPK, a critical cellular energy sensor, thereby initiating a cascade of downstream signaling events that profoundly impact glucose and lipid metabolism, as well as protein synthesis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of AICAR phosphate in skeletal muscle, with a focus on its signaling pathways, quantitative metabolic effects, and the experimental protocols used for its study.
Introduction
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that functions as a master regulator of cellular energy homeostasis.[2] It is activated under conditions of metabolic stress that increase the cellular AMP:ATP ratio, such as exercise and hypoxia.[3] AICAR serves as a valuable experimental tool by pharmacologically inducing AMPK activation without altering cellular nucleotide levels.[4] In skeletal muscle, the activation of AMPK by AICAR triggers a range of physiological responses that mimic some of the beneficial effects of exercise, including enhanced glucose uptake and increased fatty acid oxidation.[5][6] This has positioned AICAR and the AMPK pathway as promising therapeutic targets for metabolic disorders such as type 2 diabetes and insulin resistance.[5][7]
The AICAR-AMPK Signaling Pathway in Skeletal Muscle
The primary mechanism of AICAR action is its conversion to ZMP, which then binds to the γ-subunit of AMPK. This binding induces a conformational change that allosterically activates the kinase and promotes the phosphorylation of threonine 172 on the α-subunit by upstream kinases, most notably liver kinase B1 (LKB1).[3] This phosphorylation event is the canonical marker of AMPK activation.
Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a shift from anabolic (ATP-consuming) to catabolic (ATP-producing) processes. Key downstream effects in skeletal muscle include:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 storage vesicles to the plasma membrane and transverse tubules, thereby increasing glucose transport into the muscle cell.[8][9] This effect is, at least in part, mediated by the phosphorylation of TBC1D1.
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA.[10] A decrease in malonyl-CoA relieves its inhibitory effect on carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation.[10]
-
Inhibition of Protein Synthesis: AMPK activation suppresses protein synthesis to conserve energy. This is achieved through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][6] AMPK can directly phosphorylate and activate the tuberous sclerosis complex 2 (TSC2), which in turn inhibits mTORC1.[11] It can also phosphorylate raptor, a key component of the mTORC1 complex.[1]
-
Mitochondrial Biogenesis: Chronic activation of AMPK by AICAR can stimulate mitochondrial biogenesis through the upregulation of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial gene expression.[12]
-
Glycogen Metabolism: The effects of AICAR on glycogen metabolism are complex. While it can lead to increased glycogen storage due to enhanced glucose uptake,[9][13] it can also activate glycogen phosphorylase, promoting glycogenolysis.[1][5]
The following diagram illustrates the central signaling cascade initiated by AICAR in skeletal muscle.
Caption: AICAR signaling pathway in skeletal muscle.
Quantitative Data on AICAR's Effects
The following tables summarize key quantitative findings from various studies on the effects of AICAR in skeletal muscle.
Table 1: Effects of AICAR on AMPK Activity and Substrate Phosphorylation
| Parameter | Muscle Type/Cell Line | Treatment | Fold Change vs. Control | Reference |
| AMPK α2 Activity | Rat Soleus | 2 mM AICAR (60 min) | +192% | [14] |
| AMPK Activity | Rat White Quadriceps | 250 mg/kg AICAR (s.c.) | ~+80% | |
| AMPK-α2 Activity | Rat Epitrochlearis | 1 mg/g AICAR (i.p., 60 min) | +5.6-fold | [15] |
| AMPK Thr172 Phosphorylation | C2C12 Myotubes | 2 mM AICAR (24 h) | Significantly Increased | [16] |
| ACC Ser79 Phosphorylation | C2C12 Myotubes | 2 mM AICAR (24 h) | Significantly Increased | [16] |
| AMPK Thr172 Phosphorylation | Rat Gastrocnemius | AICAR (in vivo) | +2.33-fold | [11] |
| ACC Ser79 Phosphorylation | Rat Gastrocnemius | AICAR (in vivo) | +1.79-fold | [11] |
| AMPK Phosphorylation | Old Mouse Quadriceps | 0.5 mg/kg AICAR (s.c., 1 h) | Significantly Increased | [17] |
| ACC Phosphorylation | Old Mouse Quadriceps | 0.5 mg/kg AICAR (s.c., 1 h) | Significantly Increased | [17] |
Table 2: Effects of AICAR on Glucose Metabolism
| Parameter | Muscle Type/Model | Treatment | Effect | Reference |
| Glucose Oxidation | Rat Soleus (Low Fatty Acid) | 2 mM AICAR (60 min) | +105% | [14] |
| Glucose Oxidation | Rat Soleus (High Fatty Acid) | 2 mM AICAR (60 min) | +170% | [14] |
| Glucose Uptake | Rat Hindlimb | 2 mM AICAR (45 min) | Significantly Increased | [10] |
| Glucose Uptake | Rat White Quadriceps | 250 mg/kg AICAR (s.c.) | +4.9-fold | |
| Glucose Uptake | L6 Myotubes | 2 mM AICAR (5 h) | +48% | [18] |
| Glycogen Content | Rat Red Gastrocnemius | AICAR (in vivo, 120 min) | Increased | [9] |
| Glycogen Content | Rat White Gastrocnemius | AICAR (in vivo, 120 min) | Increased | [9] |
| 2-Deoxyglucose Uptake | Human (Young) | 10 mg/kg/h AICAR | +2.9-fold | [19] |
| 2-Deoxyglucose Uptake | Human (Older) | 10 mg/kg/h AICAR | +1.8-fold | [19] |
| 2-Deoxyglucose Uptake | Human (Type 2 Diabetes) | 10 mg/kg/h AICAR | +1.6-fold | [19] |
Table 3: Effects of AICAR on Fatty Acid Metabolism
| Parameter | Muscle Type | Treatment | Effect | Reference |
| Fatty Acid Oxidation | Rat Soleus (Low Fatty Acid) | 2 mM AICAR (60 min) | +33% | [14] |
| Fatty Acid Oxidation | Rat Soleus (High Fatty Acid) | 2 mM AICAR (60 min) | +36% | [14] |
| Fatty Acid Oxidation | Rat Hindlimb | 2 mM AICAR (45 min) | +2.8-fold | [10] |
| Fatty Acid Uptake | Rat White Quadriceps | 250 mg/kg AICAR (s.c.) | +2.4-fold |
Table 4: Effects of AICAR on Gene and Protein Expression (Chronic Treatment)
| Parameter | Muscle Type | Treatment | Effect | Reference |
| GLUT4 Protein | Rat White Gastrocnemius | Chronic AICAR | +96% | [20] |
| PGC-1α mRNA | Rat Gastrocnemius | 4 weeks AICAR | Significantly Increased | [12] |
| MyHC I mRNA | Rat Gastrocnemius | 4 weeks AICAR | Significantly Increased | [12] |
| MyHC IIb mRNA | Rat Gastrocnemius | 4 weeks AICAR | Significantly Decreased | [12] |
| Cytochrome C Protein | Old Mouse Quadriceps | 31 days AICAR | ~+33% | [17] |
| Citrate Synthase Protein | Old Mouse Quadriceps | 31 days AICAR | ~+22% | [17] |
| Mafbx Gene Expression | Old Mouse Quadriceps | 31 days AICAR | Reduced | [17] |
| Murf1 Gene Expression | Old Mouse Quadriceps | 31 days AICAR | Reduced | [17] |
Experimental Protocols
This section details common methodologies used in the cited studies to investigate the effects of AICAR in skeletal muscle.
In Vitro Muscle Incubation
-
Muscle Preparation: Isolated soleus or extensor digitorum longus (EDL) muscles from rats are commonly used. Muscles are carefully dissected and mounted on apparatuses at their resting length in a buffer-filled chamber.
-
Incubation Medium: A modified Krebs-Henseleit buffer (KHB) is typically used, gassed with 95% O2 and 5% CO2. The buffer is supplemented with substrates such as glucose and fatty acids (e.g., palmitate bound to BSA).
-
AICAR Treatment: AICAR is added to the incubation medium at a specified concentration (e.g., 2 mM) for a defined period (e.g., 60 minutes).
-
Metabolic Assays:
-
Glucose and Fatty Acid Oxidation: Measured by the production of 14CO2 from radiolabeled [U-14C]glucose or [1-14C]palmitate.
-
Glucose Uptake: Assessed using radiolabeled 2-deoxy-D-glucose.[18]
-
-
Protein Analysis: Following incubation, muscles are snap-frozen in liquid nitrogen for subsequent analysis of protein phosphorylation (Western blotting) or enzyme activity.
In Vivo Animal Studies
-
Animal Models: Male Wistar or Sprague-Dawley rats, and C57Bl/6 mice are frequently used. For studies on insulin resistance, high-fat diet-induced models are employed.
-
AICAR Administration: AICAR is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Dosages can range from 250 mg/kg to 1 g/kg.[15]
-
Tissue Collection: At a specified time post-injection, animals are anesthetized, and skeletal muscles (e.g., gastrocnemius, quadriceps, soleus, EDL) are rapidly dissected and freeze-clamped. Blood samples are also collected for analysis of plasma metabolites.
-
Analysis:
-
AMPK Activity: Measured by immunoprecipitating AMPK and performing a kinase assay using a synthetic peptide substrate (e.g., SAMS peptide).
-
Metabolite Concentrations: Muscle glycogen and glucose-6-phosphate levels are determined using enzymatic assays.[9]
-
Gene and Protein Expression: Analyzed by RT-PCR and Western blotting, respectively.
-
Cell Culture Experiments
-
Cell Lines: Differentiated C2C12 myotubes or L6 myotubes are standard models for skeletal muscle cells.
-
Culture Conditions: Cells are grown to confluence and then differentiated into myotubes in a low-serum medium.
-
AICAR Treatment: AICAR is added to the culture medium for the desired time and concentration. It is crucial to use a nucleoside-free medium, as nucleosides can interfere with AICAR uptake and action.[18]
-
Assays:
-
Western Blotting: Used to assess the phosphorylation status of AMPK, ACC, and other signaling proteins.
-
Glucose Uptake: Measured using radiolabeled 2-deoxy-D-glucose.[18]
-
The following diagram outlines a typical experimental workflow for in vivo studies.
Caption: A generalized in vivo experimental workflow.
Conclusion
This compound is a powerful pharmacological agent for activating AMPK in skeletal muscle, thereby providing profound insights into the regulation of cellular metabolism. Its mechanism of action, centered on the allosteric activation of AMPK by its metabolite ZMP, leads to a coordinated metabolic response that enhances catabolic pathways, such as glucose uptake and fatty acid oxidation, while suppressing anabolic processes like protein synthesis. The quantitative data and experimental protocols summarized in this guide offer a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development. Understanding the intricate details of the AICAR-AMPK signaling network is paramount for harnessing its therapeutic potential in conditions characterized by metabolic dysregulation.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 4. embopress.org [embopress.org]
- 5. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effect of AICAR treatment on glycogen metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparison of chronic AICAR treatment-induced metabolic adaptations in red and white muscles of rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AICAR Phosphate and AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) phosphate as a pharmacological activator of AMP-activated protein kinase (AMPK). It details the mechanism of action, the intricate AMPK signaling pathway, and quantitative data on its activation. Furthermore, this guide furnishes detailed experimental protocols for assessing AMPK activation and presents visual diagrams of the key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to AICAR and AMPK
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[3] Upon activation, AMPK orchestrates a metabolic switch, promoting ATP-producing catabolic pathways like fatty acid oxidation and glycolysis, while inhibiting ATP-consuming anabolic processes such as protein and lipid synthesis.[3][1]
AICAR (also known as acadesine) is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological tool to activate AMPK both in vitro and in vivo.[4][5] Its ability to mimic the effects of AMP allows for the specific investigation of AMPK-dependent signaling pathways and their physiological consequences.
Mechanism of Action: AICAR Phosphate and AMPK Activation
AICAR itself is not the direct activator of AMPK. Following its transport into the cell via nucleoside transporters, AICAR is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP).[4][5] ZMP is an analog of adenosine monophosphate (AMP) and mimics its effects on the AMPK complex.[4]
The activation of AMPK by ZMP involves a multi-step process:
-
Allosteric Activation: ZMP binds to the γ subunit of the AMPK heterotrimer, inducing a conformational change that allosterically activates the kinase.[5]
-
Promotion of Phosphorylation: The binding of ZMP makes AMPK a more favorable substrate for its primary upstream kinase, liver kinase B1 (LKB1), which phosphorylates the threonine 172 residue (Thr172) within the activation loop of the α catalytic subunit.[2][5] This phosphorylation is a critical step for full AMPK activation.
-
Inhibition of Dephosphorylation: ZMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus prolonging the activated state of AMPK.[5]
It is important to note that while AICAR is a widely used AMPK activator, some of its effects can be AMPK-independent, particularly at high concentrations.[5]
The AMPK Signaling Pathway
Activated AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response to restore energy balance.
Key downstream targets and their metabolic consequences include:
-
Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. This leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.[6]
-
mTORC1: AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth and protein synthesis.[7] This is a key mechanism by which AMPK conserves cellular energy.
-
ULK1: AMPK can directly phosphorylate and activate ULK1, a kinase that initiates autophagy, a cellular process for degrading and recycling cellular components to provide nutrients during times of stress.[8]
-
PGC-1α: AMPK can activate the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and function.
Quantitative Data on AICAR-induced AMPK Activation
The following tables summarize quantitative data from various studies on the effect of AICAR on AMPK activation and downstream targets.
Table 1: Dose-dependent Activation of AMPK by AICAR in various cell lines
| Cell Line/Tissue | AICAR Concentration | Treatment Time | Fold Increase in p-AMPK (Thr172) | Reference |
| C2C12 myotubes | 2 mM | 1 hour | ~3-4 fold | [8] |
| Neonatal Rat Ventricular Myocytes | 500 µM | 3 hours | Significant increase | [9] |
| Bovine Small Luteal Cells | 1 mM | 2-120 min | Time-dependent increase | [10] |
| Rat Gastrocnemius Muscle (in vivo) | 1 mg/g body weight | 1 hour | 2.33 ± 0.36 fold | [6] |
Table 2: Time-course of AICAR-induced AMPK Activation
| Cell Line/Tissue | AICAR Concentration | Time Point | Fold Increase in AMPK Activity | Reference |
| Rat Soleus Muscle | 2 mM | 60 min | ~2 fold (AMPK α2) | [11] |
| Primary Bovine Small Luteal Cells | 1 mM | 2 min | Significant increase in p-AMPK | [10] |
| Primary Bovine Small Luteal Cells | 1 mM | 120 min | Sustained increase in p-AMPK | [10] |
Table 3: Effects of AICAR on Downstream Targets of AMPK
| Cell Line/Tissue | AICAR Treatment | Target | Effect | Reference |
| Rat Gastrocnemius Muscle | 1 mg/g body weight, 1 hour | p-ACC (Ser79) | 1.79 ± 0.21 fold increase | [6] |
| C2C12 Cells | 2 mM, 1 hour | p-ULK1 (Ser555) | Significant increase | [8] |
| Primary Bovine Small Luteal Cells | 1 mM, 30 min | p-Raptor (Ser792) | Significant increase | [10] |
| Neonatal Rat Ventricular Myocytes | 1 mM, 30 min | p-mTOR/p70 S6K | Inhibition | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AICAR-induced AMPK activation.
Western Blotting for Phosphorylated AMPK and ACC
This protocol allows for the semi-quantitative analysis of the phosphorylation status of AMPK and its direct substrate ACC.
Materials:
-
Cells or tissues treated with AICAR
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells or homogenized tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AMPKα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody.
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This assay directly measures the catalytic activity of AMPK by quantifying the phosphorylation of a specific peptide substrate, SAMS peptide.
Materials:
-
Immunoprecipitated AMPK or purified recombinant AMPK
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT)
-
AMP
-
ATP (can be radiolabeled [γ-³²P]ATP for radioactive detection or non-radiolabeled for other detection methods)
-
Magnesium chloride (MgCl₂)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive method, or specific antibodies and ELISA-based detection for non-radioactive methods).
Procedure (Radioactive Method):
-
Immunoprecipitation (for endogenous AMPK): Incubate cell lysates with an anti-AMPKα antibody and protein A/G beads to isolate the AMPK complex.
-
Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated AMPK or purified enzyme with the kinase reaction buffer, AMP, SAMS peptide, and MgCl₂.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.
Non-Radioactive alternatives are also available, which typically involve an ELISA-based format to detect the phosphorylated SAMS peptide using a phospho-specific antibody.
Conclusion
This compound remains an invaluable pharmacological tool for the investigation of AMPK signaling and its role in cellular metabolism and disease. A thorough understanding of its mechanism of action, the downstream signaling cascade, and the appropriate experimental methodologies for its study is paramount for researchers and drug development professionals. This guide provides a foundational framework for such endeavors, offering both the theoretical knowledge and practical protocols necessary to effectively utilize AICAR in the exploration of AMPK biology and its therapeutic potential.
References
- 1. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK-induced activation of Akt by AICAR is mediated by IGF-1R dependent and independent mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Advent of a Metabolic Master Switch: A Technical History of AICAR and AMPK Activation
For Immediate Release
A deep dive into the discovery, mechanism, and experimental evolution of Acadesine (AICAR), the pioneering pharmacological activator of the central metabolic regulator, AMP-activated protein kinase (AMPK). This guide is intended for researchers, scientists, and drug development professionals.
The journey of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), also known as Acadesine, from a compound initially explored for cardiovascular benefits to a cornerstone tool in metabolic research is a compelling narrative of scientific inquiry. Its ability to pharmacologically activate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status, has cemented its role in laboratories worldwide and continues to inform the development of novel therapeutics for metabolic diseases, cancer, and beyond.
The Dawn of a New Metabolic Regulator: Discovery and Early History
The story of AICAR's connection to AMPK began in the early 1990s. Prior to its recognition as an AMPK activator, Acadesine was investigated for its cardioprotective effects, with clinical use dating back to the 1980s to preserve blood flow to the heart during surgery.[1] The pivotal shift in understanding its mechanism of action came from the work of researchers who were unraveling the intricacies of cellular energy sensing.
In 1995, a seminal study first proposed the use of AICAR as a specific activator of AMPK in intact cells.[2][3] This proposition was built upon earlier observations that administering AICAR to cells led to the intracellular accumulation of its monophosphorylated form, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[2][3] Sullivan and colleagues had demonstrated that ZMP could mimic the allosteric activation of rat liver AMPK by AMP.[3] This discovery provided a crucial pharmacological tool to study the downstream effects of AMPK activation without inducing cellular stress or depleting ATP levels.
The Molecular Mechanism: How AICAR Activates AMPK
AICAR's activation of AMPK is an elegant example of molecular mimicry. As a cell-permeable adenosine analog, AICAR is transported into the cell via nucleoside transporters.[4][5] Once inside, it is phosphorylated by adenosine kinase to ZMP.[4][5] ZMP is structurally similar to adenosine monophosphate (AMP) and binds to the γ-subunit of the AMPK heterotrimeric complex.[4][5][6] This binding elicits the same conformational changes as AMP, leading to a multi-pronged activation of AMPK:
-
Allosteric Activation: ZMP binding directly activates the kinase.
-
Promotion of Phosphorylation: It enhances the phosphorylation of threonine 172 (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[5][6]
-
Inhibition of Dephosphorylation: ZMP binding protects the activated, phosphorylated Thr172 from being dephosphorylated by protein phosphatases.[5][7]
It is important to note that while LKB1 is a major upstream kinase for AMPK, studies have shown that AICAR can induce AMPK phosphorylation in an LKB1-independent manner, suggesting the involvement of other kinases such as ATM (Ataxia-Telangiectasia Mutated).[8]
Key Signaling Pathways and Experimental Workflows
The activation of AMPK by AICAR triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. This involves the phosphorylation of numerous downstream targets that collectively switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways.
AICAR-AMPK Signaling Pathway
Caption: AICAR enters the cell and is converted to ZMP, which activates AMPK, leading to the inhibition of anabolic pathways and activation of catabolic pathways.
General Experimental Workflow for In Vitro AICAR Studies
Caption: A typical workflow for studying the effects of AICAR on cultured cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of AICAR on AMPK activation and downstream metabolic processes.
Table 1: Effects of AICAR on AMPK Activity and Downstream Targets
| Cell/Tissue Type | AICAR Concentration/Dose | Duration of Treatment | Fold Increase in AMPK Activity | Effect on Downstream Target (p-ACC) | Reference |
| Rat Epididymal Adipocytes | 0.5 mM | 15 hours | ~14-fold (in vivo) | Increased phosphorylation | [9] |
| White Quadriceps (Rat) | 250 mg/kg (subcutaneous) | 46 minutes | ~1.8-fold | Not specified | [10] |
| Mouse Primary Hepatocytes | 1 mM (in combination with A769662) | 45 minutes | Synergistic increase | Synergistic increase in phosphorylation | [7] |
| Wild-Type Mouse T-cells | Not specified | Not specified | Significant increase in p-AMPK | Increased phosphorylation | [11][12] |
Table 2: Metabolic Effects of AICAR Treatment
| Model System | AICAR Dose | Duration | Metabolic Outcome | Quantitative Change | Reference |
| Insulin-Resistant Rats (White Muscle) | 250 mg/kg | 46 minutes | Glucose Uptake | ~5-fold increase | [10] |
| Insulin-Resistant Rats (White Muscle) | 250 mg/kg | 46 minutes | Fatty Acid Uptake | ~2.4-fold increase | [10] |
| Rat Epididymal Adipocytes (in vitro) | 0.5 mM | 15 hours | Palmitate Oxidation | Not specified (increased) | [9] |
| Sedentary Mice | Not specified | 4 weeks | Running Endurance | 44% improvement | [5] |
Detailed Experimental Protocols
The following are representative protocols for key experiments involving AICAR.
Protocol 1: In Vitro AICAR Treatment and Western Blotting for AMPK Activation
-
Cell Culture: Plate cells (e.g., primary hepatocytes, C2C12 myotubes, or cancer cell lines) in appropriate growth medium and allow them to adhere and reach the desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal signaling.
-
AICAR Preparation: Prepare a stock solution of AICAR (e.g., 50 mM in sterile water or DMSO) and dilute it to the desired final concentrations in the serum-free medium.
-
Treatment: Replace the starvation medium with the AICAR-containing medium and incubate for the desired time (e.g., 30-60 minutes for acute activation). Include a vehicle control (e.g., water or DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: In Vivo AICAR Administration and Tissue Analysis in Rodents
-
Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) to the housing conditions for at least one week before the experiment.
-
AICAR Administration: Dissolve AICAR in sterile saline. Administer AICAR via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specified dose (e.g., 250-500 mg/kg body weight). Administer an equal volume of saline to the control group.
-
Tissue Collection: At the desired time point after injection (e.g., 30-60 minutes), anesthetize the animals and perfuse them with saline. Rapidly excise the tissues of interest (e.g., liver, skeletal muscle, adipose tissue) and freeze-clamp them in liquid nitrogen to halt enzymatic activity.
-
Tissue Homogenization: Homogenize the frozen tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Biochemical Analysis: Centrifuge the homogenates to pellet cellular debris and collect the supernatant. Use the supernatant for subsequent analyses, such as Western blotting (as described in Protocol 1), enzyme activity assays, or metabolite measurements.
AMPK-Independent Effects of AICAR
While AICAR is a widely used tool to study AMPK, it is crucial to acknowledge its potential AMPK-independent effects.[2][13][14] The intracellular accumulation of ZMP can influence other cellular processes, including purine synthesis, and may have off-target effects.[2][13] For instance, some studies have shown that AICAR can inhibit T-cell activation and function independently of AMPK.[11][12] Therefore, it is essential to validate findings from AICAR studies using complementary approaches, such as genetic models (e.g., AMPK knockout or kinase-dead mutants) or other structurally distinct AMPK activators.
Conclusion and Future Directions
The discovery of AICAR as an AMPK activator was a watershed moment in metabolic research, providing an invaluable tool to dissect the complex roles of this master metabolic regulator. The wealth of knowledge gained from studies using AICAR has been instrumental in understanding the pathophysiology of metabolic diseases and identifying AMPK as a promising therapeutic target. As drug development efforts continue to yield more specific and potent AMPK activators, the foundational work done with AICAR remains a critical reference point, highlighting the intricate interplay between cellular energy sensing and overall health. The continued exploration of both the AMPK-dependent and -independent effects of AICAR will undoubtedly provide further insights into cellular metabolism and disease.
References
- 1. Acadesine - Wikipedia [en.wikipedia.org]
- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of AICAR-Activated AMPK
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed exploration of the molecular pathways affected by the activation of AMP-activated protein kinase (AMPK) via its pharmacological activator, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). It includes key downstream targets, quantitative data on activation and inhibition, detailed experimental protocols, and signaling pathway diagrams.
Introduction: AICAR and AMPK Activation
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog. Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP).[1] ZMP mimics the effects of AMP, leading to the allosteric activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[3] When activated by energetic stress (indicated by a high AMP:ATP ratio), AMPK acts to restore energy balance by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, ATP-consuming processes.[4][5]
AICAR is widely used in preclinical research as a pharmacological tool to activate AMPK and study its downstream effects, which span metabolism, cell growth, and autophagy.[1][6]
Caption: Mechanism of AMPK Activation by AICAR.
Key Downstream Signaling Pathways
Activated AMPK phosphorylates a multitude of downstream targets to orchestrate a comprehensive cellular response to energy stress. The primary consequences are the inhibition of anabolic pathways and the activation of catabolic pathways.
Regulation of Lipid Metabolism
One of the most well-characterized roles of AMPK is the regulation of lipid metabolism. It shifts the balance from fatty acid synthesis to fatty acid oxidation.
-
Inhibition of Acetyl-CoA Carboxylase (ACC): AMPK directly phosphorylates and inactivates ACC1 (at Ser79) and ACC2 (at Ser212).[7][8] ACC is the rate-limiting enzyme in fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[9]
-
Stimulation of Fatty Acid Oxidation (FAO): The inhibition of ACC leads to a decrease in cellular malonyl-CoA levels. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[9][10] By reducing malonyl-CoA, AMPK relieves this inhibition, thereby promoting FAO.[11]
Caption: AMPK Regulation of Lipid Metabolism.
Regulation of Glucose Metabolism
AMPK activation promotes glucose uptake and utilization, particularly in muscle tissue, to rapidly generate ATP through glycolysis.
-
Glucose Uptake: AICAR-activated AMPK enhances glucose uptake by promoting the translocation of GLUT4 glucose transporters to the plasma membrane.[10]
-
Activation of Glycolysis: AMPK can phosphorylate and activate 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 2 (PFKFB2).[12] This leads to an increase in fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[13]
Caption: AMPK Regulation of Glucose Metabolism.
Inhibition of Cell Growth via the mTORC1 Pathway
A critical function of AMPK is to halt energy-intensive processes like protein synthesis and cell proliferation. This is primarily achieved by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[14][15]
-
Phosphorylation of TSC2: AMPK phosphorylates the tuberous sclerosis complex 2 (TSC2) protein, which enhances its GTPase-activating protein (GAP) activity towards the small GTPase Rheb.[16] This leads to the conversion of active Rheb-GTP to inactive Rheb-GDP, thereby preventing Rheb from activating mTORC1.
-
Direct Phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor, a regulatory component of the mTORC1 complex.[17] This phosphorylation is thought to inhibit mTORC1 activity by promoting the binding of 14-3-3 proteins.[18]
Caption: AMPK-Mediated Inhibition of mTORC1.
Regulation of Autophagy
Autophagy is a catabolic process that degrades cellular components to recycle nutrients during starvation. The role of AMPK in regulating autophagy is complex and centers on its interaction with the Unc-51 like autophagy activating kinase 1 (ULK1).
-
Classical Activation: Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[19] When AMPK is activated (e.g., by AICAR) and mTORC1 is inhibited, this repression is lifted. AMPK can then directly phosphorylate ULK1 at different sites (e.g., Ser317, Ser777), leading to its activation and the initiation of autophagy.[20]
-
Restraining Autophagy: Recent evidence suggests a more nuanced role. Under severe energy stress, AMPK phosphorylation of ULK1 (e.g., at Ser555) can also stabilize the AMPK-ULK1 interaction, paradoxically keeping ULK1 in an inactive state.[21] This may serve as a mechanism to prevent excessive, potentially lethal, autophagy during transient energy shortages.[21]
Quantitative Data on Downstream Target Modulation
The following tables summarize quantitative findings from various studies on the effect of AICAR treatment on key AMPK downstream targets.
Table 1: Effect of AICAR on AMPK and ACC Phosphorylation
| Cell/Tissue Type | AICAR Concentration & Duration | Target | Fold Change in Phosphorylation (vs. Control) | Reference |
|---|---|---|---|---|
| Rat Soleus Muscle | 2 mM, 60 min | AMPKα2 Activity | ~2.9-fold increase | [11] |
| LNCaP & PC3 Cells | 0.5 - 3 mM, 24h | p-ACC | Concentration-dependent increase | [4] |
| Primary Hepatocytes | 0.5 mM, 45 min | p-AMPK (Thr172) | ~4-fold increase | [22] |
| Primary Hepatocytes | 0.5 mM, 45 min | p-ACC (Ser79) | ~6-fold increase | [22] |
| WT Mouse T-cells | Not specified | p-AMPK | Enhanced phosphorylation | [23] |
| WT Mouse T-cells | Not specified | p-ACC (Ser79) | Promoted phosphorylation |[23] |
Table 2: Effect of AICAR on Metabolic Fluxes and Gene Expression
| Cell/Tissue Type | AICAR Concentration & Duration | Parameter Measured | Effect | Reference |
|---|---|---|---|---|
| Rat Soleus Muscle | 2 mM, 60 min | Fatty Acid Oxidation | ~1.3-fold increase | [11] |
| Rat Soleus Muscle | 2 mM, 60 min | Glucose Oxidation | ~2.7-fold increase | [11] |
| Rat White Adipocytes | 1 mM, prolonged | PGC-1α mRNA | Upregulation | [5] |
| Rat White Adipocytes | 1 mM, prolonged | ATGL content | Increased | [5] |
| C2C12 Myotubes | 1 mM, 8h | NADSYN1 mRNA | ~1.8-fold increase |[24] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to investigate AICAR-activated AMPK targets.
Protocol: Western Blot Analysis of Protein Phosphorylation
This protocol is used to determine the phosphorylation status of AMPK (p-AMPK Thr172) and its direct substrate ACC (p-ACC Ser79) following AICAR treatment.
Caption: Western Blot Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes, C2C12 myotubes) to achieve 70-80% confluency. Starve cells of serum for 2-3 hours if necessary. Treat cells with the desired concentration of AICAR (e.g., 0.5 mM) for the specified duration (e.g., 45 minutes).[22] Include a vehicle-treated control group.
-
Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or bovine serum albumin (BSA). Incubate the membrane with a primary antibody (e.g., rabbit anti-p-AMPKα Thr172, rabbit anti-p-ACC Ser79) diluted in blocking buffer, typically overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe for total AMPK, total ACC, or a loading control like β-actin. Quantify band densities using densitometry software.
Protocol: In Vitro AMPK Activity Assay
This protocol measures the catalytic activity of AMPK from cell lysates by quantifying the phosphorylation of a synthetic peptide substrate.
Methodology:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western Blot protocol (Steps 1 & 2).
-
Immunoprecipitation (IP): Add anti-AMPKα1 or anti-AMPKα2 antibody (1-2 µg) to 30-50 µg of cell lysate.[22] Incubate for 2 hours at 4°C with gentle rotation. Add Protein A/G-Sepharose beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash the immune complexes multiple times with lysis buffer followed by a final wash with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in a kinase assay buffer containing a synthetic AMPK substrate peptide (e.g., SAMS peptide), 200 µM AMP, and [γ-³²P]ATP.[22] Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stopping and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction supernatant onto P81 phosphocellulose paper.
-
Washing and Scintillation Counting: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Place the dried papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express results as picomoles of phosphate incorporated per minute per milligram of protein in the initial lysate (pmol/min/mg).[22]
Protocol: Cellular Fatty Acid Oxidation (FAO) Assay
This assay measures the rate at which cells oxidize a radiolabeled fatty acid substrate, typically palmitate.
Methodology:
-
Cell Culture and Treatment: Plate cells in a multi-well plate (e.g., 12-well or 24-well). Treat cells with AICAR or vehicle control for the desired duration.
-
Preparation of Radiolabeled Substrate: Prepare an assay medium containing [³H]palmitate or [¹⁴C]palmitate complexed to fatty acid-free BSA.
-
Assay Incubation: Remove the treatment medium and wash the cells. Add the radiolabeled fatty acid medium to each well. Seal the plate with an adhesive plate sealer. Place a piece of filter paper soaked in NaOH or β-phenylethylamine into a center well or suspended basket to trap the CO₂ produced during oxidation. Incubate the plate at 37°C for 1-3 hours.
-
Measurement of ³H₂O or ¹⁴CO₂:
-
For [³H]palmitate: The oxidation process produces ³H₂O. After incubation, transfer the medium to a tube containing an equal volume of activated charcoal to bind the unoxidized [³H]palmitate. Centrifuge to pellet the charcoal. Transfer an aliquot of the supernatant (containing ³H₂O) to a scintillation vial and measure radioactivity.
-
For [¹⁴C]palmitate: The oxidation process produces ¹⁴CO₂ which is trapped by the filter paper. After incubation, inject a strong acid (e.g., perchloric acid) into each well to stop the reaction and release all dissolved CO₂. Allow the plate to sit for another hour for complete trapping. Transfer the filter paper to a scintillation vial and measure radioactivity.
-
-
Analysis: Normalize the radioactivity counts to the total protein content in each well. Compare the FAO rates between AICAR-treated and control cells.
Conclusion
AICAR serves as an invaluable pharmacological tool for elucidating the vast regulatory network governed by AMPK. Its activation of AMPK triggers a coordinated cellular response that enhances energy production through fatty acid oxidation and glycolysis while conserving energy by inhibiting major anabolic processes like lipid synthesis and protein synthesis via the mTORC1 pathway. The downstream effects of AICAR-activated AMPK are of significant interest to researchers in metabolism, oncology, and other fields, offering potential therapeutic avenues for metabolic diseases and cancer.[4][6] A thorough understanding of these downstream targets and the methodologies used to study them is essential for advancing drug development in these areas.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bc9.co [bc9.co]
- 7. ahajournals.org [ahajournals.org]
- 8. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK couples plasma renin to cellular metabolism by phosphorylation of ACC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Glycolytic Flux by AMP-Activated Protein Kinase in Tumor Cells Adapted to Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic studies of PFKFB2 reveals a novel inhibitor of its kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AMP-activated Protein Kinase (AMPK) Control of mTORC1 Is p53- and TSC2-independent in Pemetrexed-treated Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR | Semantic Scholar [semanticscholar.org]
- 20. AMPK Inhibits ULK1-Dependent Autophagosome Formation and Lysosomal Acidification via Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oncotarget.com [oncotarget.com]
- 24. Identification of AMP-activated protein kinase targets by a consensus sequence search of the proteome - PMC [pmc.ncbi.nlm.nih.gov]
The role of AICAR in purine nucleotide biosynthesis
An In-depth Technical Guide on the Role of AICAR in Purine Nucleotide Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP, is a pivotal intermediate in the de novo purine biosynthesis pathway.[1][2] Beyond its fundamental role as a building block for purine nucleotides, AICAR has garnered significant attention as a pharmacological agent due to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][4] This guide provides a comprehensive technical overview of AICAR's role in purine metabolism, its enzymatic conversion, and its broader implications in cellular signaling and therapeutic applications. We delve into the biochemical pathways, present quantitative data, detail experimental methodologies, and provide visual diagrams to facilitate a deeper understanding of AICAR's multifaceted functions.
Introduction to AICAR and Purine Biosynthesis
De novo purine synthesis is a highly conserved and essential metabolic pathway that constructs purine nucleotides from simpler precursors. This process involves a series of ten enzymatic steps, ultimately leading to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5][6]
AICAR is the penultimate intermediate in this pathway.[1] It is synthesized from succinyl-AICAR (SAICAR) by the enzyme adenylosuccinate lyase (ADSL).[1][6] Subsequently, AICAR is converted to formyl-AICAR (FAICAR) and then cyclized to IMP. These final two steps are catalyzed by the bifunctional enzyme AICAR formyltransferase/IMP cyclohydrolase (ATIC).[7][8][9][10]
The significance of AICAR extends beyond its role as a metabolic intermediate. Its structural similarity to AMP allows it to act as an AMP mimetic, leading to the allosteric activation of AMPK.[11][12] This activation has profound effects on various cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis.[3][13][14] Furthermore, AICAR has demonstrated AMPK-independent effects, highlighting its complex role in cellular regulation.[15][16][17]
Biochemical Pathways Involving AICAR
De Novo Purine Synthesis
The final stages of de novo purine synthesis directly involve AICAR. The pathway can be summarized as follows:
-
SAICAR → AICAR : Adenylosuccinate lyase (ADSL) catalyzes the conversion of SAICAR to AICAR, releasing fumarate which can enter the citric acid cycle.[18]
-
AICAR → FAICAR : The transformylase domain of the bifunctional enzyme ATIC transfers a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to AICAR, yielding FAICAR.[5][19]
-
FAICAR → IMP : The IMP cyclohydrolase domain of ATIC catalyzes the cyclization of FAICAR to form inosine monophosphate (IMP).[5][20]
Diagram of AICAR's position in the de novo purine synthesis pathway.
Caption: AICAR in de novo purine synthesis.
AICAR and AMPK Activation
Exogenously administered 5-aminoimidazole-4-carboxamide riboside (AICAr) is a cell-permeable nucleoside that is phosphorylated intracellularly by adenosine kinase to AICAR (ZMP).[2][16] AICAR mimics the effects of AMP, leading to the activation of AMPK. Activated AMPK influences a multitude of downstream targets to restore cellular energy balance.
Signaling pathway of AICAR-mediated AMPK activation.
Caption: AICAR-mediated AMPK activation pathway.
Quantitative Data
The following tables summarize key quantitative data related to AICAR's role in purine biosynthesis and cellular metabolism.
Table 1: Kinetic Parameters of ATIC
| Enzyme Activity | Substrate | Km (app) (µM) | Vmax (U/mg) | kcat (s-1) | Organism | Reference |
| AICAR transformylase | AICAR | 130 ± 10 | 6.7 ± 0.1 | 7.5 ± 0.1 | Cryptococcus neoformans | [7] |
| AICAR transformylase (forward) | - | - | - | 2.9 | Human | [20] |
| AICAR transformylase (reverse) | - | - | - | 6.7 | Human | [20] |
Table 2: Effects of AICAR on Cellular Metabolism
| Treatment | Tissue/Cell Type | Parameter | Change | Reference |
| AICAR (2 mM, 60 min) | Rat Soleus Muscle | AMPK α2 activity | +192% | [3] |
| AICAR (2 mM, 60 min) | Rat Soleus Muscle | Fatty Acid Oxidation | +33-36% | [3] |
| AICAR (2 mM, 60 min) | Rat Soleus Muscle | Glucose Oxidation | +105-170% | [3] |
| AICAR | Rat Gastrocnemius | AMPK phosphorylation | +133% | [13] |
| AICAR | Rat Gastrocnemius | Muscle protein synthesis | -34% | [13] |
| AICAR (250 mg/kg) | Rat White Quadriceps | AMPK activity | +80% | [14] |
| AICAR (250 mg/kg) | Rat White Quadriceps | Fatty Acid Uptake | +140% | [14] |
| AICAR (250 mg/kg) | Rat White Quadriceps | Glucose Uptake | +390% | [14] |
| AICAR | Aortic Smooth Muscle Cells | ZMP level | Robust increase | [12] |
| AICAR | Aortic Smooth Muscle Cells | ATP level | Significant decrease | [12] |
Experimental Protocols
Quantification of AICAR by LC-MS/MS
This protocol provides a general framework for the quantification of AICAR in biological samples, such as urine or cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately measure the concentration of AICAR.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
-
AICAR analytical standard
-
Internal standard (e.g., isotopically labeled AICAR, AICAR-IS)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Ultrapure water
-
Sample preparation reagents (e.g., protein precipitation solution)
Methodology:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For urine samples, dilute with ultrapure water.
-
For cell lysates, perform protein precipitation (e.g., with cold methanol or acetonitrile).
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant and add the internal standard.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with formic acid (Mobile Phase A) and acetonitrile or methanol with formic acid (Mobile Phase B).
-
The gradient is optimized to achieve good separation of AICAR from other matrix components.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for AICAR (e.g., m/z 259.1 > 127.0, m/z 259.1 > 110.0) and the internal standard (e.g., m/z 262.1 > 130.0 for AICAR-IS).[21]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the AICAR analytical standard.
-
Calculate the concentration of AICAR in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Workflow for AICAR quantification by LC-MS/MS.
Caption: LC-MS/MS workflow for AICAR.
In Vitro AICAR Transformylase Activity Assay
This spectrophotometric assay measures the formyltransferase activity of ATIC by monitoring the formation of tetrahydrofolate (THF).
Objective: To determine the kinetic parameters of the AICAR transformylase domain of ATIC.
Materials:
-
Purified recombinant ATIC enzyme
-
AICAR substrate
-
N10-formyltetrahydrofolate (N10-fTHF)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, AICAR, and N10-fTHF in a cuvette.
-
Vary the concentration of AICAR to determine Michaelis-Menten kinetics.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of purified ATIC enzyme to the reaction mixture.
-
Immediately start monitoring the change in absorbance at 298 nm. The formation of THF from N10-fTHF results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of THF.
-
Plot the initial velocities against the corresponding AICAR concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km (app) and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.
-
Concluding Remarks
AICAR stands at a critical juncture of purine metabolism and cellular energy sensing. Its role as an intermediate in de novo purine synthesis is indispensable for cellular proliferation and function. Concurrently, its ability to activate AMPK has positioned it as a molecule of significant therapeutic interest for metabolic disorders such as type 2 diabetes and obesity.[4][22] The detailed understanding of the biochemical pathways, quantitative effects, and experimental methodologies presented in this guide serves as a valuable resource for researchers and professionals in the field. Future investigations into the AMPK-independent effects of AICAR and the development of more specific AMPK activators will undoubtedly continue to expand our knowledge of this fascinating molecule and its potential for clinical applications.
References
- 1. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinnaclepeptides.com [pinnaclepeptides.com]
- 3. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. ATIC 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purine metabolism - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. The kinetic mechanism of the human bifunctional enzyme ATIC (5-amino-4-imidazolecarboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase). A surprising lack of substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]
- 22. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AICAR Phosphate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog widely utilized in biomedical research to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Upon entering the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP), which mimics the effect of AMP on the AMPK complex.[1][3] This activation triggers a cascade of signaling events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways.
These application notes provide detailed protocols for the use of AICAR phosphate in in vitro cell culture systems, including methodologies for cell treatment, and assessment of AMPK activation and its downstream effects.
Mechanism of Action
AICAR serves as a pharmacological activator of AMPK. Once inside the cell, it is converted to ZMP, an AMP analog.[4] ZMP allosterically activates AMPK by binding to its γ subunit. This binding promotes the phosphorylation of threonine 172 (Thr172) on the AMPKα catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1), leading to a significant increase in AMPK activity.[4][5] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance.
Data Presentation
The following tables summarize typical experimental parameters for the use of this compound in cell culture, compiled from various studies.
Table 1: Recommended Working Concentrations of this compound
| Cell Type | Concentration Range | Notes |
| HepG2 (Hepatocytes) | 0.1 - 1.0 mM | Effective for studying metabolic regulation.[6][7] |
| C2C12 (Myotubes) | 0.5 - 2.0 mM | Used to investigate effects on glucose uptake and protein synthesis.[3][8] |
| Primary Hepatocytes | 0.5 - 2.0 mM | Suitable for studies on lipogenesis and glucose metabolism.[9] |
| B-CLL Cells | 0.5 mM | Induces apoptosis in B-CLL cells but not T-lymphocytes.[6] |
Table 2: Typical Incubation Times for this compound Treatment
| Desired Effect | Incubation Time | Notes |
| Acute AMPK Activation | 15 - 60 minutes | Sufficient to observe phosphorylation of AMPK and immediate downstream targets.[8] |
| Metabolic Changes | 2 - 24 hours | Longer incubation times are often necessary to observe changes in gene expression and metabolic flux.[3][10] |
| Apoptosis Induction | 24 - 48 hours | In sensitive cell lines like B-CLL, prolonged exposure is required to induce cell death.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a stock solution, for example, a 75 mM stock, reconstitute 25 mg of this compound in 1.29 ml of sterile deionized water (diH2O) or a suitable buffer like PBS.[3]
-
Solubilization: If precipitation is observed, warm the tightly capped vial at 37°C and vortex until the AICAR is completely dissolved. The solution should be clear to slightly yellow/brown.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells in culture.
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): For some experiments, particularly those investigating signaling pathways, it may be beneficial to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the AICAR-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for acute signaling studies or up to 24 hours for metabolic assays) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis/Harvesting: Following incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream applications such as Western blotting or metabolic analysis.
Protocol 3: Assessment of AMPK Activation by Western Blotting
A common method to confirm AMPK activation is to measure the phosphorylation of AMPKα at Thr172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79.
-
Cell Lysis: Lyse the AICAR-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A significant increase in this ratio in AICAR-treated cells compared to controls indicates AMPK activation.
Potential AMPK-Independent Effects
It is important for researchers to be aware that some of the effects of AICAR may be independent of AMPK activation, especially at higher concentrations and with prolonged treatment times.[5][11] These effects can be attributed to the structural similarity of ZMP to other nucleotides and its potential to influence other cellular processes. Therefore, it is recommended to use the lowest effective concentration of AICAR and to confirm the involvement of AMPK through the use of complementary approaches, such as genetic knockdown or knockout of AMPK subunits.
Concluding Remarks
This compound is a valuable tool for the in vitro study of AMPK signaling and its role in cellular metabolism. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize AICAR in their cell culture experiments. Careful consideration of cell type, dosage, and duration of treatment, along with rigorous validation of AMPK activation, will ensure the generation of reliable and reproducible data.
References
- 1. nrtimes.co.uk [nrtimes.co.uk]
- 2. bc9.co [bc9.co]
- 3. AICAR | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound | NOS | YAP | AMPK | Mitophagy | TargetMol [targetmol.com]
- 8. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of AICAR for Treating HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) is a widely used pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In the context of hepatocellular carcinoma (HCC), exemplified by the HepG2 cell line, activation of AMPK by AICAR has been shown to inhibit cell proliferation, induce apoptosis, and modulate metabolic pathways. Determining the optimal concentration of AICAR is critical for achieving desired cellular effects while minimizing off-target or cytotoxic effects. These application notes provide a summary of effective concentrations, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Summary of AICAR Concentrations and Effects
The following tables summarize quantitative data from various studies on the effects of AICAR on HepG2 cells.
Table 1: Dose-Dependent Effects of AICAR on HepG2 Cell Viability and AMPK Activation
| AICAR Concentration | Incubation Time | Effect on Cell Viability | AMPK Activation (p-AMPK/p-ACC levels) | Reference |
| 0.5 mM | 12, 24 h | Not specified | Marked up-regulation of p-AMPK and p-ACC.[1] | [1] |
| 0.5 mM | 24 h | Not specified | Attenuated TSH-mediated effects.[1] | [1] |
| 1 mM | 2 h | Inhibition of cell survival. | Increased cleaved caspase-3. | [2] |
| 1 mM | 24 h | Not specified | Threonine phosphorylation of SREBP-2 observed.[1] | [1] |
| 2 mM | 1 h | Not specified | Significant increase in GSK3β phosphorylation.[3] | [3] |
Table 2: Effects of AICAR on Apoptosis and Related Markers in HepG2 Cells
| AICAR Concentration | Incubation Time | Apoptotic Effect | Key Apoptotic Markers | Reference |
| 1 mM | 2 h | Induced apoptosis | Increased cleaved caspase-3. | [2] |
| Not Specified | Not Specified | Elevated apoptosis and necrosis | Assessed by cellular morphology and DNA content. | [4] |
Experimental Protocols
General Cell Culture and AICAR Treatment
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a desired density (e.g., 5x10³ cells/well for a 96-well plate). Allow cells to adhere overnight.
-
AICAR Preparation: Prepare a stock solution of AICAR in sterile DMSO. Further dilute the stock solution in serum-free or complete culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of AICAR. Include a vehicle control (medium with the same concentration of DMSO used for the highest AICAR concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 12, 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired experimental assay (e.g., MTT assay, Western blot, Caspase activity assay).
Cell Viability Assessment (MTT Assay)
Materials:
-
AICAR-treated HepG2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Following AICAR treatment, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for AMPK Activation
Materials:
-
AICAR-treated HepG2 cells in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After AICAR treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assessment (Caspase-3 Activity Assay)
Materials:
-
AICAR-treated HepG2 cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: Following AICAR treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate to each well.
-
Substrate Addition: Add the Caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in Caspase-3 activity relative to the untreated control.
Visualization of Pathways and Workflows
AICAR-Mediated AMPK Signaling Pathway
Caption: AICAR activates AMPK, leading to downstream metabolic and cellular effects.
Experimental Workflow for Determining Optimal AICAR Concentration
References
Application Notes and Protocols for AICAR Phosphate Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
AICAR (5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), also known as Acadesine, is a cell-permeable adenosine analog.[1][2] Upon entering the cell, it is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), a monophosphorylated derivative.[3][4] ZMP is an analog of adenosine monophosphate (AMP) and acts as an allosteric activator of AMP-activated protein kinase (AMPK).[5][6] AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[2] Consequently, AICAR is widely used in research to study metabolic regulation, insulin resistance, and cellular energy homeostasis.[1][7] This document provides a detailed protocol for the preparation of AICAR phosphate stock solutions for research use.
Quantitative Data Summary
The chemical and solubility properties of AICAR and its phosphorylated form are summarized below. Researchers should always refer to the batch-specific data on the manufacturer's certificate of analysis.
| Property | AICAR (AICA-Riboside) | This compound (ZMP / AICA-ribonucleotide) |
| Molecular Formula | C₉H₁₄N₄O₅[8] | C₉H₁₅N₄O₈P (free acid)[6] |
| Molecular Weight (MW) | ~258.2 g/mol [1][8] | ~338.2 g/mol (free acid)[6] |
| Appearance | Tan or Crystalline Solid[5][8] | Crystallized or lyophilized sodium salt[6] |
| Solubility in Water | >7 mg/mL[5] ~19.37 mg/mL (75 mM) ~2.5 mg/mL in PBS (pH 7.2)[8] | 80 mg/mL (224.57 mM)[9] 71 mg/mL[10] |
| Solubility in DMSO | ~20 mg/mL[8] ~19.37 mg/mL (75 mM) 40 mg/mL[1] | 75 mg/mL[9] 71 mg/mL[10] |
| Storage (Lyophilized) | -20°C for ≥4 years, desiccated[8][11] | -20°C for 3 years, keep from moisture[9] |
| Storage (Solution) | -20°C for up to 3 months[11] -80°C for up to 1 year[9] | -20°C for 1 month; -80°C for 6 months[7] |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for preparing a concentrated stock solution of this compound.
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free deionized water (diH₂O) or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or heat block set to 37°C (optional)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol: Preparation of a 75 mM AICAR Stock Solution
This protocol provides an example for reconstituting a 25 mg vial of AICAR (MW ~258.23 g/mol ) to a 75 mM stock solution. Adjust calculations based on the specific molecular weight of your this compound compound.
-
Pre-warming and Equilibration:
-
Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.
-
-
Solvent Addition:
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution for any remaining precipitate. The appearance should be a clear to yellow/brown solution.[1]
-
If precipitation is observed, warm the tightly capped vial at 37°C for 10-15 minutes.[1][7]
-
Following warming, agitate the solution by vortexing again to ensure complete dissolution.[1] Sonication can also be used to aid dissolution if necessary.[9]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials.
-
Aliquoting is critical to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[1]
-
Store the aliquots at -20°C or -80°C. For aqueous solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[7] Some sources suggest that aqueous solutions should not be stored for more than one day.[8]
-
-
Preparation of Working Solution:
Visualizations
Signaling Pathway
Caption: Intracellular activation of AMPK by AICAR.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. AICAR | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AICAR = 98 HPLC, powder 2627-69-2 [sigmaaldrich.com]
- 6. biolog.de [biolog.de]
- 7. glpbio.com [glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | NOS | YAP | AMPK | Mitophagy | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
Application Notes and Protocols for In Vivo Administration of AICAR Phosphate in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) is a widely utilized cell-permeable activator of AMP-activated protein kinase (AMPK). Upon entering the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP). ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK without altering the cellular AMP/ATP ratio.[1][2] AMPK is a critical cellular energy sensor that, once activated, switches on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes.[3] Due to its role in enhancing metabolic processes like glucose uptake and fatty acid oxidation, AICAR is often referred to as an "exercise mimetic" and is a valuable tool for studying metabolic regulation and its therapeutic potential in various disease models.[4][5]
Molecular Mechanism and Signaling Pathway
AICAR exerts its primary effects through the activation of the AMPK signaling cascade. This pathway is central to regulating cellular energy homeostasis.
Mechanism of Action:
-
Cellular Uptake and Conversion: AICAR is taken up by cells and converted to ZMP.
-
AMPK Activation: ZMP allosterically activates AMPK by binding to its γ-subunit. This activation is further enhanced by promoting the phosphorylation of the threonine 172 residue (Thr172) on the AMPK α-subunit by upstream kinases like Liver Kinase B1 (LKB1).[1]
-
Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets to restore energy balance.
While many of AICAR's effects are mediated by AMPK, it is crucial to note the existence of AMPK-independent effects, which may involve alterations in purine nucleotide synthesis.[1][4] The use of AMPK knockout mouse models has been instrumental in distinguishing between these dependent and independent effects.[1][4]
Applications in Mouse Models
In vivo administration of AICAR has been instrumental in elucidating the role of AMPK in various physiological and pathological conditions.
-
Metabolic Syndrome and Type 2 Diabetes: AICAR administration improves metabolic disturbances in animal models of insulin resistance.[4][6] It enhances insulin sensitivity, reduces hepatic glucose production, and increases glucose uptake in skeletal muscle.[6] In high-fat diet (HFD)-fed mice, AICAR treatment can lead to decreased body weight, reduced triglycerides, and improved glycemic control.[5][7]
-
Obesity and Adiposity: Chronic AICAR treatment can reduce adiposity by remodeling white adipose tissue (WAT) metabolism towards fatty acid oxidation.[8] It has been shown to reduce inflammation in adipose tissue and promote weight loss in mice on a high-fat diet.[6][7]
-
Exercise Performance: Termed an "exercise in a pill," chronic AICAR treatment in sedentary mice has been shown to enhance running endurance by up to 44% and induce the expression of genes associated with oxidative metabolism in muscle.[4] In aged mice, AICAR treatment can reverse age-related declines in treadmill running capacity.[2]
-
Diabetic Polyneuropathy (DPN): AICAR has been shown to prevent and reverse DPN in mouse models of both Type 1 and Type 2 diabetes.[5] This protective effect is linked to increased AMPK phosphorylation in dorsal root ganglia, improved mitochondrial function, and better glycemic and lipid control.[5]
-
Kidney Disease: In models of renal fibrosis, such as unilateral ureteral obstruction (UUO), AICAR administration attenuates the deposition of extracellular matrix proteins and the expression of fibrotic markers, suggesting a therapeutic potential for treating renal tubulointerstitial fibrosis.[9]
-
Aging: Chronic treatment of old mice with AICAR has been found to reverse age-related declines in exercise performance and muscle force production.[2] These improvements are associated with a "rejuvenation" of gene expression profiles in skeletal muscle, particularly those related to mitochondrial function.[2]
Experimental Protocols
Preparation of AICAR Solution
-
Reagent: AICAR phosphate (Acadesine).
-
Solvent: Sterile saline (0.9% NaCl) is the most common vehicle for in vivo administration.
-
Procedure:
-
Weigh the required amount of AICAR powder based on the desired dose and the number of animals.
-
Dissolve the powder in sterile saline. Ensure the solution is fresh for each injection day.
-
Vortex until the AICAR is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility before injection.
-
Administration Protocol
-
Mouse Models: C57BL/6J (wild-type), ob/ob, db/db, and high-fat diet (HFD)-induced obesity models are commonly used.[6][10][11]
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before starting the experiment.
-
Route of Administration:
-
Dosage and Frequency: Dosages in mouse studies typically range from 250 mg/kg to 700 mg/kg.[8][12] The frequency can vary from a single acute injection to daily or multiple injections per week for chronic studies lasting several weeks.[2][10][11]
-
Note: For high doses in older or metabolically compromised mice, a dose-escalation strategy (e.g., starting at 300 mg/kg and increasing to 500 mg/kg over weeks) can improve tolerance and prevent severe hypoglycemia.[2]
-
Monitoring and Outcome Measures
-
Metabolic Parameters: Regularly monitor body weight, food intake, and blood glucose levels. Glucose and insulin tolerance tests (GTT, ITT) are crucial for assessing metabolic function.[5][10]
-
Biochemical Analysis: Collect blood samples to measure plasma levels of triglycerides, non-esterified fatty acids (NEFA), and leptin.[5][8]
-
Tissue Analysis: At the end of the study, harvest tissues like skeletal muscle, liver, adipose tissue, and kidney.
-
Functional/Behavioral Tests:
Data Presentation
Table 1: Summary of In Vivo AICAR Administration Protocols in Mouse Models
| Mouse Model | AICAR Dosage | Administration Route | Treatment Duration | Key Outcomes | Citation(s) |
| C57BL/6J (High-Fat Diet) | 500 µg/g (500 mg/kg) | Intraperitoneal (i.p.) | 3 times/week for 8 weeks | Attenuated adipose inflammation, partially restored glucose tolerance, reduced hepatic steatosis. | [10][14] |
| Old BALB/c (23 months) | 300-500 mg/kg/day | Subcutaneous (s.c.) | 31 days | Reversed age-related decline in treadmill performance, increased muscle force. | [2] |
| db/db and ob/ob | Not specified (acute/chronic) | Subcutaneous (s.c.) | Single injection or twice daily for 8 days | Acutely lowered blood glucose; chronically decreased fasting blood glucose by 30-35%. | [11] |
| Male Wistar Rats | 0.7 g/kg (700 mg/kg)/day | Intraperitoneal (i.p.) | 4 and 8 weeks | Reduced adiposity, increased energy expenditure, enhanced hypothalamic leptin sensitivity. | [8] |
| BALB/c (UUO model) | 500 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Reduced tubulointerstitial fibrosis and extracellular matrix deposition. | [9] |
| C57BL/6J (High-Fat Diet) | Not specified | Not specified | 4 months | Decreased body weight, reduced triglycerides, improved HOMA-IR index. | [5] |
| Young & Aged C57Bl/6 | 500 mg/kg | Injection (unspecified) | 3-14 days | Improved cognitive performance (water maze) and motor function (rotarod). | [13] |
Table 2: Quantitative Effects of AICAR Administration on Key Biomarkers
| Parameter | Mouse Model | Treatment Details | % Change / Fold Change | Outcome | Citation(s) |
| Running Endurance | Sedentary Mice | 4 weeks of treatment | +44% | Enhanced exercise capacity. | [4] |
| Tetanic Force (EDL muscle) | Old Mice | 500 mg/kg/day for 31 days | +26.4% | Improved muscle function. | [2] |
| p-AMPK/AMPK Ratio | HFD-fed Mice (DRG neurons) | Chronic treatment | 3-fold increase | Activation of AMPK pathway in neurons. | [5] |
| Blood Glucose (fasting) | db/db and ob/ob Mice | Twice daily for 8 days | ~30-35% decrease | Improved glycemic control. | [11] |
| Plasma Leptin | Wistar Rats | 0.7 g/kg/day for 8 weeks | 48% decrease | Correlated with reduced adiposity. | [8] |
| Body Weight | HFD-fed Mice | Chronic treatment for 4 months | 16% decrease (50g to 42g) | Resistance to diet-induced weight gain. | [5] |
| Triglycerides | HFD-fed Mice | Chronic treatment for 4 months | 28.5% decrease (1.4 to 1.0 mmol/L) | Improved lipid profile. | [5] |
Important Considerations and Cautions
-
Poor Oral Bioavailability: The preferred routes of administration are systemic injections (i.p. or s.c.), as AICAR is not suitable for chronic oral treatment.[4]
-
Potential Side Effects: While generally well-tolerated in mouse models, some studies have noted potential hepatotoxic effects or paradoxical increases in serum triglycerides in certain diabetic models (db/db, ob/ob), which warrants careful monitoring.[6][11]
-
Dose Response: The effective dose can vary between mouse strains and disease models. Pilot studies may be necessary to determine the optimal dose that provides therapeutic benefit without adverse effects.[2]
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AMPK agonist AICAR inhibits TGF-β1 induced activation of kidney myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and chronic treatment of ob/ob and db/db mice with AICAR decreases blood glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AICAR-Stimulated Glucose Uptake in Myotubes
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a widely used pharmacological agent for activating AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status.[1][2] In skeletal muscle, the primary site for glucose disposal in the body, AMPK activation plays a pivotal role in stimulating glucose uptake. This process is of significant interest in metabolic research, particularly for understanding and developing therapeutic strategies for conditions like type 2 diabetes and insulin resistance.[1][3]
AICAR enters the cell and is converted to ZMP (5-aminoimidazole-4-carboxamide ribonucleoside monophosphate), an analog of AMP, which allosterically activates AMPK.[4][5] Activated AMPK, in turn, initiates a signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[6][7] This mechanism is distinct from insulin-stimulated glucose uptake, making AICAR a valuable tool for studying alternative pathways of glucose metabolism.[1]
These application notes provide detailed protocols for treating myotubes with AICAR, quantifying glucose uptake using the fluorescent glucose analog 2-NBDG, and assessing the activation of the AMPK signaling pathway via Western blotting.
Key Signaling Pathway: AICAR-Induced Glucose Uptake
AICAR treatment activates AMPK, which then phosphorylates downstream targets to promote glucose uptake. A key substrate is the TBC1 domain family member 1 (TBC1D1) and AS160 (TBC1D4).[1] Phosphorylation of these proteins is a critical step leading to the translocation of GLUT4-containing vesicles to the cell surface, enhancing glucose transport into the myotube. The p38 mitogen-activated protein kinase (MAPK) pathway may also be involved in this process.[7]
Caption: AICAR signaling pathway leading to GLUT4 translocation and glucose uptake in myotubes.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of AICAR on AMPK activation and glucose uptake in myotubes.
Table 1: Effect of AICAR on AMPK Activation in C2C12 Myotubes
| AICAR Concentration | Incubation Time | Fold Increase in p-AMPK (Thr172) | Reference |
| 0.5 mM | 24 h | Significant Increase | [8] |
| 2 mM | 24 h | Significant Increase | [8] |
| 2 mM | 15 min | Significant Increase | [9] |
| 2 mM | 30 min | Significant Increase | [9] |
| 2 mM | 60 min | Significant Increase | [9] |
Table 2: Effect of AICAR on Glucose Uptake in Myotubes
| Cell Type | AICAR Concentration | Incubation Time | Fold Increase in Glucose Uptake | Reference |
| C2C12 Myotubes | Not Specified | Not Specified | Significant Increase | [10] |
| Rat Skeletal Muscle | In vivo infusion | Not Specified | 4.9-fold (white muscle) | [6] |
| L6 Myotubes | Not Specified | Not Specified | Significant Increase | [11] |
Experimental Protocols
Protocol 1: C2C12 Myotube Culture and Differentiation
This protocol describes the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM with high glucose, 2% Horse Serum (HS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/dishes
Procedure:
-
Seeding: Plate C2C12 myoblasts in growth medium at a density that will allow them to reach 80-90% confluency.
-
Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the growth medium every 48 hours.
-
Initiation of Differentiation: Once the cells reach 80-90% confluency, aspirate the growth medium, wash the cells once with PBS, and replace it with differentiation medium.
-
Differentiation: Continue to culture the cells in differentiation medium for 4-6 days, replacing the medium every 48 hours. Successful differentiation is indicated by the formation of elongated, multinucleated myotubes.
Protocol 2: AICAR Treatment and Glucose Uptake Assay (2-NBDG)
This protocol outlines the steps for treating differentiated myotubes with AICAR and measuring glucose uptake using the fluorescent glucose analog 2-NBDG.[12][13][14]
Materials:
-
Differentiated C2C12 myotubes in 24- or 96-well plates
-
AICAR stock solution (e.g., 50 mM in DMSO or PBS)
-
Krebs-Ringer-HEPES (KRH) buffer or serum-free, glucose-free DMEM
-
2-NBDG stock solution (e.g., 10 mM in DMSO)
-
Wash Buffer: ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer)
-
Fluorescence plate reader
Procedure:
-
Starvation: Remove the differentiation medium and wash the myotubes twice with warm KRH buffer or serum-free, glucose-free DMEM. Incubate the cells in the same buffer for 1-2 hours at 37°C to starve them of glucose and serum.[12][15]
-
AICAR Treatment: Prepare working solutions of AICAR in the starvation buffer. A typical final concentration is 0.5-2 mM.[5][8] Remove the starvation buffer and add the AICAR-containing buffer to the cells. Incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO or PBS).
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG in the treatment buffer (final concentration typically 50-100 µM). Add the 2-NBDG solution to the cells and incubate for 30 minutes at 37°C.[13][15]
-
Stopping the Uptake: To stop the glucose uptake, aspirate the 2-NBDG containing medium and immediately wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement:
-
Direct Measurement: After the final wash, add PBS to the wells and measure the fluorescence directly in a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Lysis and Measurement: Alternatively, lyse the cells in a suitable buffer, and then measure the fluorescence of the lysate in a plate reader. This can be followed by a protein assay to normalize the fluorescence signal to the total protein content.
-
Caption: Experimental workflow for the 2-NBDG glucose uptake assay in myotubes.
Protocol 3: Western Blot Analysis of AMPK Activation
This protocol details the procedure for detecting the phosphorylation of AMPK and its downstream substrate Acetyl-CoA Carboxylase (ACC) as markers of AICAR-induced pathway activation.[4][9][16]
Materials:
-
AICAR-treated myotube lysates (from Protocol 2 or a separate experiment)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-total-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-total-ACC
-
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the protein (e.g., anti-total-AMPKα). This allows for the normalization of the phosphorylated protein signal to the total protein amount.
Troubleshooting and Considerations
-
Myotube Health: Ensure myotubes are fully differentiated and healthy before starting experiments. Over-confluent myoblasts may not differentiate properly.[12]
-
AICAR Solubility and Stability: Prepare fresh AICAR solutions. If using DMSO as a solvent, ensure the final concentration in the medium is low (<0.1%) to avoid solvent effects.
-
2-NBDG Concentration and Incubation Time: Optimize the concentration of 2-NBDG and the incubation time for your specific cell type and experimental conditions to ensure a linear uptake range and avoid cytotoxicity.[15]
-
Background Fluorescence: High background fluorescence can be an issue. Ensure thorough washing after 2-NBDG incubation. Including a no-2-NBDG control can help assess background levels.
-
Western Blotting: Ensure complete protein transfer and adequate blocking to minimize non-specific antibody binding. Titrate primary antibody concentrations for optimal signal-to-noise ratio.
References
- 1. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. digicomst.ie [digicomst.ie]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Diverse Inhibitors of De Novo Purine Synthesis Promote AICAR‐Induced AMPK Activation and Glucose Uptake in L6 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. researchgate.net [researchgate.net]
- 16. AMP-activated Protein Kinase Activation Suppresses Protein Synthesis and mTORC1 Signaling in Chick Myotube Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application of AICAR in Cancer Cell Proliferation Studies: A Detailed Guide for Researchers
Introduction: 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that acts as a potent activator of AMP-activated protein kinase (AMPK). Upon cellular uptake, AICAR is phosphorylated to form ZMP, an AMP mimetic, which allosterically activates AMPK. AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy homeostasis. In the context of oncology research, AICAR has garnered significant interest for its anti-proliferative effects on a wide range of cancer cells. By mimicking a low-energy state, AICAR can induce cell cycle arrest and apoptosis, making it a valuable tool for studying cancer cell metabolism and developing novel therapeutic strategies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of AICAR on cancer cell proliferation.
Data Presentation: The Anti-Proliferative Effects of AICAR
AICAR exhibits a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) can vary depending on the cell type and experimental conditions. The sensitivity to AICAR has been observed to be higher in cancer cells with a low steady-state ATP content and a high proliferation rate.[1]
| Cell Line | Cancer Type | Observed Effect | IC50 | Reference |
| PC3 | Prostate Cancer | Concentration-dependent decrease in survival. | 1 mM | [2] |
| LNCaP | Prostate Cancer | Concentration-dependent decrease in survival; less sensitive than PC3 at 0.5 and 1 mM. | Not explicitly determined | [2] |
| 22Rv1 | Prostate Cancer | Inhibitory effects on cell growth. | Not explicitly determined | [3] |
| T47D | Breast Cancer | Dose-responsive decrease in proliferation; most sensitive among the tested breast cancer cell lines. | Not explicitly determined | |
| MCF-7 | Breast Cancer | Dose-responsive decrease in proliferation. | Not explicitly determined | |
| MDA-MB-231 | Breast Cancer | Dose-responsive decrease in proliferation; least sensitive among the tested breast cancer cell lines. | Not explicitly determined | |
| HeLa | Cervical Cancer | Strong anti-growth effect at 750 µM. | Not explicitly determined | [1] |
| DU145 | Prostate Cancer | Strong anti-growth effect at 750 µM. | Not explicitly determined | [1] |
| HEPG2 | Liver Cancer | Strong anti-growth effect at 750 µM. | Not explicitly determined | [1] |
Signaling Pathways Modulated by AICAR
AICAR's primary mechanism of action is the activation of AMPK, which in turn modulates several downstream signaling pathways critical for cell growth and proliferation. The most well-documented pathway involves the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.
Figure 1. Simplified signaling pathway of AICAR in cancer cells.
Experimental Workflow for Studying AICAR's Effects
A typical workflow for investigating the impact of AICAR on cancer cell proliferation involves a series of in vitro assays to assess cell viability, cell cycle progression, and the activation state of key signaling proteins.
Figure 2. General experimental workflow for AICAR studies.
Experimental Protocols
Preparation of AICAR Stock Solution
Materials:
-
AICAR powder
-
Sterile nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
37°C water bath or incubator
Protocol:
-
AICAR is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 75 mM), reconstitute the powder in sterile water or DMSO. For a 25 mg vial of AICAR, adding 1.29 ml of sterile water will yield a 75 mM stock solution.
-
Gentle warming at 37°C and vortexing may be necessary to ensure complete dissolution. The solution should be clear to slightly yellow/brown without any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is generally stable for up to 12 months under these conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of AICAR on cancer cell viability in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AICAR stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
The next day, prepare serial dilutions of AICAR in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of AICAR (e.g., 0, 0.25, 0.5, 1, 2, 3 mM). Include a vehicle control (medium with the same concentration of solvent used for AICAR).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with AICAR using propidium iodide (PI) staining.
Materials:
-
Cancer cells treated with AICAR as described above
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 2 hours or at -20°C overnight.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.
Western Blotting for AMPK Pathway Activation
This protocol is for detecting the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), following AICAR treatment.
Materials:
-
Cancer cells treated with AICAR
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After AICAR treatment for the desired time (e.g., 30 minutes to 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
AICAR as a pharmacological tool for exercise mimetics research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that has garnered significant attention in biomedical research as a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[3] Upon activation, AMPK initiates a cascade of downstream signaling events that mimic many of the metabolic adaptations associated with physical exercise. This has positioned AICAR as a valuable pharmacological tool, often referred to as an "exercise mimetic," for investigating the molecular mechanisms underlying the beneficial effects of exercise and for exploring potential therapeutic interventions for metabolic disorders such as type 2 diabetes, obesity, and cardiovascular disease.[1][4][5]
Once inside the cell, AICAR is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an analog of adenosine monophosphate (AMP).[2][6] ZMP allosterically activates AMPK, initiating a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[3] This includes the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of processes like protein and cholesterol synthesis.[5][6]
These application notes provide an overview of AICAR's mechanism of action, summarize key quantitative data from preclinical studies, and offer detailed protocols for its use in both in vitro and in vivo research settings.
Chemical Properties
| Property | Value |
| Chemical Name | 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |
| Synonyms | Acadesine, GP 1-110 |
| CAS Number | 2627-69-2 |
| Molecular Formula | C₉H₁₄N₄O₅ |
| Molecular Weight | 258.23 g/mol |
| Solubility | Soluble in water (≥52.9 mg/mL) and DMSO (≥12.9 mg/mL). Insoluble in ethanol.[7] |
| Storage | Store as a lyophilized powder at -20°C. Reconstituted solutions can be stored at -20°C for short periods. |
Mechanism of Action: AMPK Activation
AICAR's primary mechanism of action is the activation of AMPK. The process can be summarized as follows:
-
Cellular Uptake: AICAR enters the cell via adenosine transporters.[6]
-
Phosphorylation: Intracellular adenosine kinase phosphorylates AICAR to ZMP.[6]
-
AMPK Activation: ZMP, mimicking AMP, binds to the γ-subunit of the AMPK heterotrimer. This allosteric binding induces a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[3][8] This phosphorylation is the key step in AMPK activation.
Activated AMPK then phosphorylates a multitude of downstream targets to orchestrate a coordinated metabolic response.
References
- 1. usada.org [usada.org]
- 2. AICAR | Cell Signaling Technology [cellsignal.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bc9.co [bc9.co]
- 5. What is the therapeutic potential of AICAR_Chemicalbook [chemicalbook.com]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
Application Notes and Protocols: Detection of AMPK Activation via Western Blot Following AICAR Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the phosphorylation of AMP-activated protein kinase (AMPK) at Threonine-172 (Thr172) in cell lysates following treatment with the AMPK activator, AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside).
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1][2][3] It is activated during conditions of low cellular energy (high AMP:ATP ratio) to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[3] The activation of AMPK requires phosphorylation of the α-subunit at the Thr172 residue by upstream kinases like LKB1.[2][4]
AICAR is a cell-permeable adenosine analog that is intracellularly converted to ZMP (AICAR monophosphate), an AMP mimic.[1][2][5] ZMP allosterically activates AMPK, making AICAR a widely used pharmacological tool to study the downstream effects of AMPK activation.[1][6][7] Western blotting is a standard and effective technique to specifically detect the phosphorylated, active form of AMPK (p-AMPK) and to assess the extent of its activation relative to the total AMPK protein level.
AMPK Signaling Pathway Activated by AICAR
The diagram below illustrates the mechanism by which AICAR activates the AMPK signaling cascade.
Experimental Workflow
The overall workflow for the experiment is depicted below, from cell culture preparation to the final analysis of Western blot data.
Experimental Protocols
Cell Culture and AICAR Treatment
This protocol is a general guideline and may require optimization based on the specific cell line used.
-
Cell Seeding: Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow them to 70-80% confluency.
-
Starvation (Optional): Some protocols include a serum starvation step (e.g., 2-3 hours) prior to treatment to reduce basal signaling.[8]
-
AICAR Preparation: Prepare a stock solution of AICAR. For a 75 mM stock, reconstitute 25 mg of AICAR powder in 1.29 ml of sterile water or culture medium.[5] Warm to 37°C if precipitation occurs.[5] Store aliquots at -20°C.[5]
-
Treatment: Dilute the AICAR stock solution in fresh culture medium to the desired final concentration. Typical working concentrations range from 0.5 mM to 2 mM.[1][5][9]
-
Incubation: Remove the old medium from the cells and add the AICAR-containing medium. Include a vehicle-treated control (medium without AICAR). Incubate for a specified period, typically ranging from 30 minutes to 24 hours, depending on the experimental goals.[5][8]
Protein Extraction (Lysis)
It is critical to perform all lysis steps on ice to prevent protein degradation and dephosphorylation.
-
Wash Cells: After treatment, place the culture dish on ice and aspirate the medium. Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[10][11]
-
Lyse Cells: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with freshly added protease and phosphatase inhibitors.[9][11][12] (See table below for a common lysis buffer recipe). A typical volume is 100-200 µL for a well in a 6-well plate.[10]
-
Harvest Lysate: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing.[12] Centrifuge the lysate at ~12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12]
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Store at -80°C or proceed to the next step.
Protein Quantification
-
Measure Concentration: Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample in the subsequent Western blot.[13]
SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein concentration, calculate the volume needed for 20-40 µg of protein per sample.[14] Add an appropriate volume of 4X or 6X Laemmli (SDS-PAGE sample) buffer containing a reducing agent like β-mercaptoethanol or DTT.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
Gel Electrophoresis: Load the denatured samples into the wells of an SDS-polyacrylamide gel (a 10% or 12% gel is typically suitable).[14] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][14]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is often recommended over non-fat dry milk.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) diluted in blocking buffer (e.g., 1:1000 in 5% BSA/TBST).[15] Incubation is typically performed overnight at 4°C with gentle agitation.[10][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.[10][15]
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-AMPK signal, the membrane can be stripped and re-probed with a primary antibody for total AMPKα.[4] Alternatively, a separate gel can be run. Probing for a loading control like β-actin or GAPDH is also essential to confirm equal protein loading.
Data Presentation
Table 1: Experimental Parameters for AICAR Treatment
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Cell Line | C2C12 Myotubes | PC3 Prostate Cancer Cells | Primary Hepatocytes |
| AICAR Concentration | 1 mM | 0.5 mM | 2 mM |
| Treatment Duration | 45 minutes[8] | 24 hours[1] | 24 hours[5] |
| Protein Loaded | 30 µg | 40 µg | 20 µg |
| p-AMPK Antibody | Rabbit pAb (Thr172) | Rabbit mAb (Thr172) | Rabbit mAb (Thr172) |
| Total AMPK Antibody | Rabbit pAb | Rabbit pAb | Rabbit pAb |
Table 2: Example Quantitative Western Blot Data
| Treatment | p-AMPK (Thr172) Intensity (Arbitrary Units) | Total AMPKα Intensity (Arbitrary Units) | p-AMPK / Total AMPK Ratio (Normalized to Control) |
| Control (Vehicle) | 15,200 | 85,500 | 1.00 |
| 0.5 mM AICAR (24h) | 48,300 | 84,900 | 3.19 |
| 2.0 mM AICAR (24h) | 75,600 | 86,100 | 4.93 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary. Band intensities are determined using densitometry software.
Materials and Reagents
| Reagent/Material | Recommended Source/Type | Purpose |
| AICAR | Cell Signaling Technology (#9944)[5] | AMPK Activator |
| Lysis Buffer | RIPA or NP-40 Buffer[12] | Protein Extraction |
| Protease Inhibitor Cocktail | Commercially available | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | Commercially available | Prevents dephosphorylation |
| Protein Assay Kit | BCA Assay Kit | Protein Quantification |
| PVDF Membrane | Bio-Rad or Millipore | Protein transfer |
| Blocking Buffer | 5% BSA in TBST | Blocks non-specific binding |
| Primary Antibody: p-AMPKα (Thr172) | Cell Signaling (#2535), Abcam (ab23875), Invitrogen (PA5-17831)[5][16] | Detects phosphorylated AMPK |
| Primary Antibody: Total AMPKα | Cell Signaling (#2532)[4] | Detects total AMPK protein |
| Primary Antibody: Loading Control | β-Actin, GAPDH, or α-tubulin | Confirms equal protein loading |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | Binds to primary antibody |
| ECL Substrate | Commercially available | Signal generation for detection |
Common Lysis Buffer Recipe (RIPA)
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 8.0 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| NP-40 (or IGEPAL CA-630) | 1.0% | 0.5 mL |
| Sodium Deoxycholate | 0.5% | 0.25 g |
| SDS | 0.1% | 0.5 mL of 10% stock |
| ddH₂O | - | To 50 mL |
| Note: Add protease and phosphatase inhibitors fresh just before use.[11][12] |
References
- 1. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 3. Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 5. AICAR | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Sample Preparation Protocol [novusbio.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]
Measuring Fatty Acid Oxidation in Response to AICAR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely utilized pharmacological agent for activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] Activation of AMPK by AICAR mimics the effects of exercise and metabolic stress, leading to a shift towards catabolic processes to generate ATP.[5][6] One of the key metabolic pathways stimulated by AICAR-induced AMPK activation is fatty acid oxidation (FAO).[1][3][4][5] This makes AICAR a valuable tool for studying the regulation of lipid metabolism and for the development of therapeutics targeting metabolic disorders such as obesity and type 2 diabetes.
These application notes provide a comprehensive overview of the mechanism by which AICAR stimulates FAO and offer detailed protocols for measuring this effect in various experimental systems.
Mechanism of Action: AICAR and Fatty Acid Oxidation
AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][6] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK.[2][6] The activation of AMPK by AICAR initiates a signaling cascade that promotes the uptake and oxidation of fatty acids in the mitochondria.[2][7]
The primary mechanism involves the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC) by AMPK.[2][7][8] ACC is the enzyme responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][7][8] By inhibiting ACC, AICAR-activated AMPK reduces the intracellular concentration of malonyl-CoA, thereby relieving the inhibition of CPT1 and promoting the influx of fatty acids into the mitochondria for oxidation and subsequent ATP production.[2][7][8]
Quantitative Data on AICAR-Induced Fatty Acid Oxidation
The following table summarizes the quantitative effects of AICAR on fatty acid oxidation as reported in various studies.
| Tissue/Cell Type | AICAR Concentration | Fatty Acid Concentration | % Increase in FAO (mean ± SEM) | Reference |
| Isolated Rat Soleus Muscle | 2 mM | 0.2 mM (Low Fatty Acid) | 33% | [3][4] |
| Isolated Rat Soleus Muscle | 2 mM | 1.0 mM (High Fatty Acid) | 36% | [3][4] |
| Contracting Rat Soleus Muscle | 2 mM | 0.2 mM (Low Fatty Acid) | 71% (above contraction alone) | [1] |
| Contracting Rat Soleus Muscle | 2 mM | 1.0 mM (High Fatty Acid) | 46% (above contraction alone) | [1] |
| White Skeletal Muscle (in vivo) | 250 mg/kg | Not specified | 2.4-fold increase in FA uptake | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: AICAR signaling pathway leading to increased fatty acid oxidation.
Caption: Experimental workflows for measuring fatty acid oxidation.
Experimental Protocols
Two common methods for measuring fatty acid oxidation are presented below: a traditional radiolabeled substrate assay and a more modern approach using the Seahorse XF Analyzer.
Protocol 1: Measurement of Fatty Acid Oxidation Using Radiolabeled Palmitate
This protocol is adapted from methods described for cultured cells and isolated tissues.[9][10][11][12][13] It relies on tracing the metabolic fate of a radiolabeled fatty acid, such as [¹⁴C]palmitate or [³H]palmitate.
Materials:
-
Cultured cells (e.g., myotubes, hepatocytes) or isolated tissue strips (e.g., soleus muscle)
-
Culture medium (e.g., DMEM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Palmitate
-
[¹⁴C]palmitate or [³H]palmitate
-
L-carnitine
-
AICAR
-
Vehicle control (e.g., DMSO or saline)
-
Phosphate Buffered Saline (PBS)
-
Perchloric acid (PCA)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Sealed incubation flasks or plates
Procedure:
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a stock solution of non-radiolabeled ("cold") palmitate complexed to BSA. A typical concentration is 5 mM palmitate in a 7% BSA solution.[9]
-
Add a known amount of radiolabeled palmitate (e.g., [¹⁴C]palmitate) to the cold palmitate-BSA solution to achieve the desired specific activity.
-
-
Cell/Tissue Preparation and Pre-incubation:
-
For cultured cells, seed them in 24-well or 12-well plates and allow them to reach the desired confluency or differentiation state.
-
For tissue strips, carefully dissect and prepare them as required.
-
Wash the cells or tissues with PBS to remove any residual media.
-
Pre-incubate the cells/tissues in serum-free medium containing the desired concentration of AICAR (e.g., 0.5-2 mM) or vehicle control for a specified time (e.g., 30-60 minutes).
-
-
Initiation of the Fatty Acid Oxidation Assay:
-
Prepare the assay medium by adding the radiolabeled palmitate-BSA conjugate and L-carnitine (typically 1 mM) to fresh serum-free medium. The final palmitate concentration may range from 100 µM to 1 mM.
-
Remove the pre-incubation medium and add the assay medium containing the radiolabeled fatty acid to each well or flask.
-
Seal the plates or flasks to trap any released ¹⁴CO₂. For ¹⁴CO₂ trapping, a small center well containing a filter paper soaked in a CO₂ trapping agent (e.g., 1N NaOH) can be included.[12]
-
-
Incubation:
-
Incubate the samples at 37°C for a period of 1 to 3 hours. The optimal incubation time should be determined empirically.
-
-
Stopping the Reaction and Sample Collection:
-
To stop the reaction and separate the oxidized products, add a strong acid like perchloric acid (PCA) to the medium.[9][12] This will precipitate the unoxidized fatty acids.
-
If trapping ¹⁴CO₂, inject the PCA into the medium and continue incubation for a period to allow the released ¹⁴CO₂ to be trapped by the filter paper.[12]
-
Collect the filter paper for scintillation counting (complete oxidation).
-
Centrifuge the acidified medium to pellet the precipitated fatty acids. Collect the supernatant, which contains the acid-soluble metabolites (ASMs), representing incomplete β-oxidation products.[9][11]
-
-
Measurement and Data Analysis:
-
Place the filter paper (for ¹⁴CO₂) and a sample of the supernatant (for ASMs) into separate scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content or cell number in each sample.
-
Calculate the rate of fatty acid oxidation and compare the results between AICAR-treated and vehicle-treated groups.
-
Protocol 2: Measurement of Fatty Acid Oxidation Using the Seahorse XF Analyzer
This protocol utilizes the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in response to the oxidation of exogenous fatty acids.[14][15][16][17][18][19]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF cell culture microplates
-
Seahorse XF sensor cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM-based)
-
L-glutamine, L-carnitine, glucose
-
Palmitate-BSA conjugate (or Seahorse XF Palmitate-BSA FAO Substrate)
-
AICAR
-
Vehicle control
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Etomoxir (CPT1 inhibitor, used as a control)
Procedure:
-
Cell Seeding and Sensor Cartridge Hydration:
-
Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
-
Preparation of Assay Medium and Compound Plate:
-
On the day of the assay, prepare the Seahorse XF assay medium. A typical FAO assay medium consists of base medium supplemented with L-carnitine (0.5 mM) and a low concentration of glucose (e.g., 2.5 mM).
-
Prepare a stock solution of AICAR.
-
Load the injector ports of the hydrated sensor cartridge with the compounds to be injected during the assay. A typical injection strategy for an FAO assay is:
-
Port A: Palmitate-BSA or vehicle
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
For control wells to demonstrate that the OCR increase is due to FAO, etomoxir can be added to the medium prior to the assay or injected.
-
-
Cell Pre-treatment and Assay Initiation:
-
Remove the cell culture medium from the plate and wash with the prepared Seahorse XF assay medium.
-
Add the final volume of assay medium containing either AICAR or vehicle control to the wells.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for approximately 1 hour to allow for temperature and pH equilibration.
-
-
Running the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure the basal OCR and then sequentially inject the compounds from the ports, measuring the OCR after each injection.
-
-
Data Analysis:
-
The Seahorse XF software will calculate the OCR at baseline and in response to the injected substrates and inhibitors.
-
The increase in OCR after the injection of palmitate is indicative of fatty acid oxidation.
-
Compare the palmitate-induced OCR in AICAR-treated cells versus control cells. The difference will quantify the stimulatory effect of AICAR on FAO.
-
The addition of etomoxir should block the increase in OCR from palmitate, confirming that the measured respiration is dependent on CPT1-mediated fatty acid transport.
-
Conclusion
AICAR is a powerful tool for investigating the role of AMPK in regulating fatty acid oxidation. The protocols detailed above provide robust methods for quantifying the effects of AICAR on this critical metabolic pathway. The choice of method will depend on the specific research question, the experimental model, and the available equipment. By carefully applying these techniques, researchers can gain valuable insights into the mechanisms of metabolic control and identify potential therapeutic targets for metabolic diseases.
References
- 1. AMP kinase activation with AICAR further increases fatty acid oxidation and blunts triacylglycerol hydrolysis in contracting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Fatty Acid Oxidation in Cultured Bone Cells [jove.com]
- 13. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. hpst.cz [hpst.cz]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of AICAR
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK).[1][2] Inside the cell, AICAR is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl monophosphate), which mimics the effect of AMP, leading to the allosteric activation of AMPK.[1][3][4] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1] Beyond its metabolic functions, activation of AMPK by AICAR has been shown to exert significant anti-inflammatory and antioxidant effects, making it a valuable tool for research in inflammation, immunology, and various metabolic diseases.[3][5][6]
These application notes provide a comprehensive overview of the experimental design for studying AICAR's anti-inflammatory properties, including key signaling pathways, detailed experimental protocols for in vitro and in vivo models, and data presentation guidelines.
Key Signaling Pathways in AICAR's Anti-inflammatory Action
AICAR exerts its anti-inflammatory effects through multiple AMPK-dependent and potentially independent signaling pathways. The primary mechanism involves the activation of AMPK, which in turn modulates downstream targets to suppress inflammatory responses.
-
Inhibition of NF-κB Signaling: A central mechanism of AICAR's anti-inflammatory action is the suppression of the NF-κB pathway. Activated AMPK can inhibit the degradation of IκBα, the inhibitory protein of NF-κB.[7][8] This prevents the nuclear translocation of NF-κB, thereby reducing the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[6][8]
-
Modulation of MAP Kinase (MAPK) Pathways: AICAR has been shown to attenuate the activation of key MAPK signaling molecules, such as p38 and JNK, which are involved in the inflammatory cascade.[8]
-
Inhibition of STAT3 Signaling: AICAR can negatively regulate the inflammatory response stimulated by cytokines like IL-6 by suppressing the phosphorylation of STAT3.[5]
-
Activation of Nrf2 Pathway: AMPK activation by AICAR can promote the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes. This enhances the cellular defense against oxidative stress, which is closely linked to inflammation.[5]
-
Inhibition of NLRP3 Inflammasome: AICAR treatment has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[5]
Data Presentation: Summary of AICAR's Effects
Quantitative data from various studies are summarized below to provide a reference for expected outcomes.
Table 1: In Vitro Anti-inflammatory Effects of AICAR
| Cell Type | Inflammatory Stimulus | AICAR Concentration | Outcome | Reference |
| MH-S (Alveolar Macrophages) | 10 µg/ml Lipoteichoic Acid (LTA) | 1 mM | Strongly reduced TNF-α and IL-6 production at 6 and 24 hours. | [7] |
| Primary Astrocytes | 125 ng/ml LPS + 7.5 µM Aβ peptide | 0.25 - 1 mM | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 release. | [9] |
| BV2 Microglia, Macrophages, PMNs | S. aureus | Not Specified | Significantly attenuated production of TNF-α, IL-6, and MIP-2. | [8] |
| Human Aortic Smooth Muscle Cells | Angiotensin II | Not Specified | Prevented AngII-enhanced STAT1 phosphorylation and nuclear translocation. | [10] |
| MRL/lpr Mouse Mesangial Cells | LPS/IFN-γ | 1 mM | Reduced LPS/IFN-γ-induced Akt phosphorylation. | [11] |
Table 2: In Vivo Anti-inflammatory Effects of AICAR
| Animal Model | Disease Model | AICAR Dosage | Key Findings | Reference |
| Male SD Rats | Sodium Taurocholate-induced Pancreatitis | 400 mg/kg (IP) | Reduced serum ALT, AST; decreased mRNA levels of IL-6, IL-1β, and TNF-α in liver. | [5] |
| Female C57BL/6 Mice | 100 µg LTA-induced Lung Inflammation | 500 mg/kg (IP) | Reduced pulmonary cell influx; decreased TNF-α, IL-6, KC, MIP-2 in BAL fluid at 6h. | [7] |
| Male Sprague Dawley Rats | Intestinal Ischemia/Reperfusion | 30 mg/kg (IV) | Reduced serum TNF-α by 48% and IL-6 by 69%; decreased lung tissue TNF-α and IL-6. | [6] |
| C57BL/6J Mice | High-Fat Diet (HFD)-induced Obesity | 500 µg/g (3x/week) | Attenuated adipose inflammation; promoted M1-to-M2 macrophage switch. | [12] |
| C57BL/6 Mice | S. aureus Endophthalmitis | Not Specified | Reduced bacterial burden and intraocular inflammation. | [8] |
Experimental Protocols
General Application Notes for AICAR
-
Reconstitution: AICAR is typically supplied as a lyophilized powder. For a 75 mM stock solution, reconstitute 25 mg in 1.29 ml of sterile deionized water.[2] Gentle warming to 37°C and vortexing may be necessary to ensure complete dissolution.[2] For animal studies, AICAR can be dissolved in sterile saline.[7]
-
Storage: Store the lyophilized powder at -20°C for short-term or -80°C for long-term storage.[13] The reconstituted stock solution should be stored at -20°C, protected from light, and aliquoted to avoid multiple freeze-thaw cycles.[2]
-
Working Concentrations:
-
Controls: To confirm that the observed anti-inflammatory effects are mediated through AMPK, it is crucial to include appropriate controls.
In Vitro Experimental Workflow
Protocol 4.2.1: Cell Viability Assay (MTT)
This protocol is essential to determine the optimal non-toxic concentration of AICAR for your specific cell line.
-
Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of AICAR (e.g., 0.1, 0.5, 1, 2 mM). Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Lysis: Discard the supernatant and add 100 µL of acidic isopropyl alcohol or DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentration of AICAR that does not significantly reduce cell viability for subsequent experiments.
Protocol 4.2.2: Cytokine Measurement by ELISA
This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection: Following the experimental workflow (Step 7), collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until use.
-
ELISA Procedure: Perform the ELISA for target cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Express the results as pg/mL or ng/mL.
Protocol 4.2.3: Western Blot Analysis for Signaling Proteins
This protocol assesses the effect of AICAR on the activation and expression of key inflammatory proteins.
-
Cell Lysis: After harvesting the supernatant (Step 8), wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, AMPK, phospho-IκBα, IκBα, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.[5][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control and phosphorylated proteins to their total protein counterparts.
In Vivo Experimental Workflow
Protocol 4.3.1: General In Vivo Inflammation Model
This protocol provides a general framework for an acute inflammation model. Specifics should be adapted from established literature for the chosen model (e.g., LPS-induced lung injury).
-
Animal Model: Use appropriate animal models such as C57BL/6 mice or Sprague Dawley rats.[6][7] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Grouping: Randomly divide animals into at least three groups: (1) Sham/Control, (2) Vehicle + Inflammatory Stimulus, (3) AICAR + Inflammatory Stimulus.
-
AICAR Administration: Administer AICAR or vehicle (e.g., sterile saline) via the desired route (IP or IV) at a predetermined time before inducing inflammation. For example, an intraperitoneal injection of AICAR (e.g., 500 mg/kg) can be given simultaneously with or 1-4 hours before the inflammatory challenge.[5][7]
-
Induction of Inflammation: Induce inflammation using a suitable agent. For example, administer 100 µg of LTA intranasally for a lung inflammation model or inject LPS intraperitoneally for a systemic inflammation model.[7][14]
-
Sample Collection: At a defined endpoint (e.g., 6 or 24 hours post-stimulus), euthanize the animals.
-
Blood: Collect blood via cardiac puncture for serum cytokine analysis by ELISA.
-
Tissues: Harvest relevant organs (e.g., lungs, liver, intestine).[5][6][7] A portion can be fixed in formalin for histological analysis (e.g., H&E staining), while the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for Western blot or qPCR analysis.
-
Bronchoalveolar Lavage (BAL) Fluid: In lung injury models, collect BAL fluid to measure inflammatory cell influx and local cytokine levels.[7]
-
-
Analysis: Analyze collected samples using methods described in the in vitro section (ELISA, Western Blot, qPCR) and perform histological scoring to assess tissue damage.[5]
References
- 1. bc9.co [bc9.co]
- 2. AICAR | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 6. AICAR Attenuates Organ Injury and Inflammatory Response after Intestinal Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-activated Protein Kinase Activation by 5-Aminoimidazole-4-carbox-amide-1-β-d-ribofuranoside (AICAR) Reduces Lipoteichoic Acid-induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR-mediated AMPK activation induces protective innate responses in bacterial endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) attenuates the expression of LPS- and Aβ peptide-induced inflammatory mediators in astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK Suppresses Vascular Inflammation In Vivo by Inhibiting Signal Transducer and Activator of Transcription-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of AMPK inhibits inflammation in MRL/lpr mouse mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidedosages.com [peptidedosages.com]
- 14. [Effects of icariin on inflammation model stimulated by lipopolysaccharide in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AICAR phosphate solubility issues and solutions
Welcome to the technical support center for AICAR phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: AICAR (Acadesine), or 5-Aminoimidazole-4-carboxamide ribonucleoside, is a cell-permeable adenosine analog.[1][2][3] Once inside the cell, it is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate), which acts as an AMP mimic.[1][2][3] This leads to the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4][5][6][7][8][9] Activated AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[4][5][10]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in aqueous solutions and some organic solvents. Commonly used solvents include water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS).[2][11][12][13][14] However, its solubility can vary significantly between different suppliers and batches. It is generally insoluble in ethanol.[14][15]
Q3: Why are there discrepancies in the reported solubility values for this compound?
A3: The observed variations in solubility data from different suppliers can be attributed to several factors, including the specific salt form of the compound, its degree of hydration, and the purity of the batch.[11] For instance, the presence of moisture in DMSO can significantly reduce the solubility of this compound.[14][15] Always refer to the batch-specific data provided on the Certificate of Analysis.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in water.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Refer to the quantitative data table below for typical solubility ranges. Do not attempt to prepare a stock solution at a concentration higher than recommended.
-
-
Possible Cause 2: Insufficient agitation.
-
Solution: Vortex the solution for several minutes. If particles still remain, proceed to the next step.
-
-
Possible Cause 3: Dissolution requires energy input.
Issue 2: Precipitation is observed in the this compound stock solution upon storage.
-
Possible Cause 1: Improper storage conditions.
-
Possible Cause 2: Solution supersaturation.
Issue 3: Inconsistent experimental results using this compound.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure that the powdered compound and stock solutions are stored correctly. The powder should be stored at -20°C, protected from moisture.[11] Stock solutions in DMSO or water should be stored at -20°C or -80°C for extended stability.[11][14] Always use freshly prepared solutions for critical experiments.
-
-
Possible Cause 2: AMPK-independent effects.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility Range (mg/mL) | Notes |
| Water | 20 - 100 | Sonication and/or gentle heating may be required.[2][11][12][14] |
| DMSO | 12.9 - 250 | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[2][3][11][12][13][14][17] |
| PBS (pH 7.2) | ~2.5 | Lower solubility compared to pure water.[13] |
| Ethanol | Insoluble | [14][15] |
Note: The solubility values are compiled from various sources and may vary depending on the specific product and batch. Always consult the manufacturer's Certificate of Analysis for the most accurate information.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of sterile, purified water to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of water to 50 mg of this compound).
-
Dissolution:
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: For immediate use, keep the solution on ice. For short-term storage, aliquot into sterile microcentrifuge tubes and store at -20°C. For longer-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of an this compound Stock Solution in DMSO
-
Weighing: In a sterile environment, weigh the desired amount of this compound powder.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO. Hygroscopic (wet) DMSO will significantly decrease solubility.[12][14][15]
-
Dissolution:
-
Storage: Aliquot the stock solution into amber or light-protected tubes and store at -20°C or -80°C for long-term stability.[11][14]
Visualizations
Caption: AICAR activation of the AMPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. AICAR | Cell Signaling Technology [cellsignal.com]
- 3. AICAR | Cell Signaling Technology [cellsignal.cn]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | NOS | YAP | AMPK | Mitophagy | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
Technical Support Center: AICAR Experiment Troubleshooting
Welcome to the technical support center. This resource is designed to help you troubleshoot experiments where 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is not activating AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: Why is AICAR not activating AMPK in my experiment?
A1: Several factors can contribute to the lack of AMPK activation by AICAR. The most common issues are related to the reagent itself, experimental conditions, or the detection method. A systematic troubleshooting approach is crucial. This guide will walk you through potential problems and solutions.
Troubleshooting Guide
Issue 1: Reagent Quality and Preparation
The quality, storage, and preparation of your AICAR stock solution are critical for its activity.
Is your AICAR reagent viable?
-
Storage: AICAR powder should be stored at -20°C. Solutions in DMSO or sterile distilled water can be stored at -20°C for up to 3 months.[1] It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[2]
-
Solubility: AICAR can be dissolved in sterile distilled water or DMSO.[1][2] For a 75mM stock, you can reconstitute 25 mg in 1.29 ml of sterile water.[2] Gentle warming at 37°C and vortexing may be necessary to fully dissolve the compound.[2] The solution should be clear to yellow/brown without any precipitate.[2]
-
Age: Use the AICAR solution within 12 months of preparation to prevent loss of potency.[2]
Troubleshooting Table: Reagent Issues
| Potential Problem | Recommended Solution |
| Degraded AICAR | Purchase fresh AICAR from a reputable supplier. Ensure the powder is stored correctly at -20°C. |
| Improperly Prepared Stock Solution | Prepare a fresh stock solution. Ensure it is fully dissolved, warming to 37°C if necessary.[2] Filter-sterilize the solution before use. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] |
Issue 2: Experimental Conditions
The concentration of AICAR, incubation time, and cell culture conditions significantly impact the outcome.
Are your concentration and incubation time optimal?
-
Concentration: The effective concentration of AICAR can vary significantly between cell types. The typical range is 0.5-2 mM.[2][3]
-
Incubation Time: The duration of treatment can range from 30 minutes to 24 hours.[2] A time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental goals.
-
Cell Culture Media: Some components in cell culture media, particularly nucleosides, can interfere with AICAR's uptake into cells.[4] AICAR enters cells via nucleoside transporters, and other nucleosides can act as competitors.[4]
Data Table: Recommended AICAR Concentrations and Incubation Times for Common Cell Lines
| Cell Line | Concentration | Incubation Time | Expected Outcome | Reference |
| C2C12 (mouse myoblasts) | 2 mM | 24 hours | Increased Phospho-AMPKα (Thr172) | [2] |
| L6 (rat myotubes) | 0.1 - 1 mM | Time-course recommended | Increased Phospho-AMPKα (Thr172) | [5][6] |
| PC3 & LNCaP (prostate cancer) | 0.5 - 3 mM | 24 hours | Increased Phospho-ACC | [3] |
| MCF-7, T47D, MDA-MB-231 (breast cancer) | 0.83 mM | 1 hour | Increased Phospho-AMPKα (Thr172) | [7] |
| Rat Adipocytes | 0.5 mM | 15 hours | Increased AMPK activation | [8] |
| H-2Kb (muscle cells) | 0.5 mM | 30 minutes | Increased AMPK activity | [9] |
Have you considered cell-specific factors?
-
Cell Type: The expression levels of AMPK subunits and the efficiency of AICAR uptake can vary between cell types.[10][11]
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their metabolic state and response to stimuli.
-
Serum Starvation: Serum starvation itself can sometimes lead to an increase in basal AMPK phosphorylation, potentially masking the effect of AICAR.[5]
Issue 3: Detection Method
The absence of a signal could be due to issues with your detection method, most commonly Western blotting.
Is your Western blot protocol optimized for p-AMPK?
-
Antibodies: Use a validated antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172), which is the key indicator of activation.[12][13] Also, probe for total AMPKα as a loading control to ensure that the total protein levels are unchanged.[2][14]
-
Positive Control: A positive control is essential to confirm that your Western blot procedure is working correctly. You can use cell extracts from a cell line known to respond well to AICAR (e.g., C2C12) or use other AMPK activators like metformin or phenformin.[15][16] Treating cells with a mild metabolic stressor, like glucose starvation, can also serve as a positive control.[17]
-
Downstream Targets: In addition to p-AMPK, consider probing for the phosphorylated form of Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79), a direct and well-established downstream target of AMPK.[3][18][19] An increase in p-ACC provides further evidence of AMPK activation.
Experimental Protocols
Protocol 1: AICAR Treatment of Cultured Cells
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase and are 70-80% confluent at the time of treatment.
-
Preparation of AICAR: Prepare a stock solution of AICAR in sterile water or DMSO. For example, to make a 75 mM stock, dissolve 25 mg of AICAR in 1.29 mL of sterile water.[2] Warm to 37°C if needed to dissolve completely.[2]
-
Treatment: Dilute the AICAR stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 0.5-2 mM).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
Protocol 2: Western Blotting for p-AMPKα (Thr172) and p-ACC (Ser79)
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.[20]
-
SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody diluted in the blocking buffer.
-
Recommended Antibodies:
-
Phospho-AMPKα (Thr172) antibody (e.g., Cell Signaling Technology #2535 or #2531).[2][14]
-
Total AMPKα antibody (e.g., Cell Signaling Technology #2532 or #2603).[2][14]
-
Phospho-ACC (Ser79) antibody (e.g., Cell Signaling Technology #3661).[14]
-
Total ACC antibody (e.g., Cell Signaling Technology #3676).[14]
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
AICAR Signaling Pathway
The following diagram illustrates the mechanism of AICAR-mediated AMPK activation. AICAR enters the cell and is converted to ZMP, which mimics AMP, leading to the phosphorylation and activation of AMPK. Activated AMPK then phosphorylates downstream targets like ACC.
Caption: Mechanism of AICAR-mediated AMPK activation.
Troubleshooting Workflow
Use this flowchart to diagnose the potential reason for the lack of AMPK activation in your experiment.
Caption: Troubleshooting flowchart for AICAR experiments.
Final Considerations: AMPK-Independent Effects
It is important to be aware that some studies have reported AMPK-independent effects of AICAR.[21][22] These effects may arise from AICAR's structural similarity to adenosine or its influence on cellular nucleotide pools.[21][22] If you continue to experience issues, or if your results are unexpected, consider the possibility of these off-target effects in the context of your specific experimental system.
References
- 1. AICAR | 2627-69-2 [chemicalbook.com]
- 2. AICAR | Cell Signaling Technology [cellsignal.com]
- 3. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bc9.co [bc9.co]
- 11. Regulation and function of AMPK in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK and ACC change with fasting and physiological condition in euthermic and hibernating golden-mantled ground squirrels (Callospermophilus lateralis) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AMPK Control Cell Extracts | Cell Signaling Technology [cellsignal.jp]
- 17. usada.org [usada.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AICAR Treatment for Maximal AMPK Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AICAR to activate AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AICAR in activating AMPK?
A1: AICAR (Acadesine or 5-Aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable adenosine analog. Once inside the cell, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics the effects of AMP, leading to the activation of AMPK. This activation occurs through three primary mechanisms: allosteric activation of the AMPK complex, promoting phosphorylation of the catalytic alpha subunit at Threonine 172 (Thr172) by upstream kinases like LKB1, and inhibiting the dephosphorylation of Thr172.[1][2]
Q2: What is a typical concentration and duration for AICAR treatment?
A2: The optimal concentration and duration of AICAR treatment are cell-type dependent and should be determined empirically for each experimental system. However, based on published studies, a common starting point for in vitro experiments is a concentration range of 0.5 mM to 2 mM for a duration of 30 minutes to 24 hours.[1][3][4] For in vivo studies in rodents, daily injections of 300-500 mg/kg body weight have been used.[5][6]
Q3: How can I confirm that AICAR is activating AMPK in my experiment?
A3: The most common method to confirm AMPK activation is to measure the phosphorylation of the AMPKα subunit at Thr172 using Western blotting with a phospho-specific antibody.[2] An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK indicates activation. Additionally, you can assess the phosphorylation of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79).[4] An AMPK kinase activity assay can also be performed to directly measure the enzymatic activity of immunoprecipitated AMPK.
Q4: Are there any known off-target or AMPK-independent effects of AICAR?
A4: Yes, it is crucial to be aware of potential AMPK-independent effects of AICAR, especially at higher concentrations or with prolonged treatment.[2][7][8][9] AICAR can influence cellular processes independently of AMPK, including effects on the mTOR signaling pathway.[7][8][9] To control for these effects, it is recommended to use AMPK knockout or knockdown models, or a structurally distinct AMPK activator in parallel experiments.
Troubleshooting Guides
Problem 1: Weak or No p-AMPK Signal on Western Blot
| Possible Cause | Troubleshooting Steps |
| Suboptimal AICAR Treatment | Optimize AICAR concentration and treatment duration. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.[1][3] |
| Poor Antibody Performance | Ensure the primary antibody is validated for detecting p-AMPK. Use the recommended antibody dilution and blocking buffer (BSA is often preferred over milk for phospho-antibodies).[10][11][12][13] |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of AMPK. |
| Low Protein Loading | Increase the amount of protein loaded onto the gel, especially if the target is of low abundance.[12][13][14] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific protein size.[11][12][14] |
| Suboptimal Detection | Use a fresh, high-quality secondary antibody and a sensitive chemiluminescent substrate. Optimize exposure time.[10][11][12] |
Problem 2: High Background on Western Blot
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[10][12] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[10][11][12] |
| Inadequate Washing | Increase the number and duration of wash steps with TBST to remove non-specific antibody binding.[10][11][12] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any particulates. |
| Membrane Drying | Ensure the membrane remains hydrated throughout the entire blotting process.[10] |
Problem 3: Inconsistent or Unexpected Results
| Possible Cause | Troubleshooting Steps |
| AICAR Stability | Prepare fresh AICAR solutions for each experiment, as it can degrade in solution over time. Store stock solutions at -20°C. |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition, as these factors can influence cellular responses to AICAR. |
| AMPK-Independent Effects | As mentioned in the FAQs, consider the possibility of AMPK-independent effects. Use appropriate controls, such as AMPK-deficient cells or other AMPK activators, to validate your findings.[2][7][8][9] |
| Experimental Variability | Ensure precise and consistent timing for all treatment and harvesting steps. |
Quantitative Data Summary
Table 1: Recommended AICAR Concentrations and Treatment Durations for AMPK Activation in Various Cell Lines
| Cell Line | AICAR Concentration | Treatment Duration | Outcome | Reference |
| C2C12 Myotubes | 2 mM | 15 - 60 min | Increased AMPK phosphorylation | [3] |
| Rat Soleus Muscle | 2 mM | 30 - 60 min | Increased AMPK α2 activity | [1] |
| Rat Epididymal Adipocytes | 0.5 mM | 1 - 15 hours | Time-dependent effects on AMPK phosphorylation | [15] |
| LNCaP & PC3 (Prostate Cancer) | 0.5 - 3 mM | 24 hours | Increased p-ACC (AMPK downstream target) | [4] |
| T47D, MCF-7, MDA-MB-231 (Breast Cancer) | Dose-dependent | Not specified | Increased AMPK phosphorylation | [16] |
Experimental Protocols
Western Blotting for Phospho-AMPK (Thr172)
-
Cell Lysis:
-
After AICAR treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.[17]
-
AMPK Kinase Activity Assay
This protocol is a general guideline and may need to be adapted based on the specific kit manufacturer's instructions.
-
Immunoprecipitation of AMPK:
-
Incubate cell lysates with an anti-AMPKα antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a synthetic AMPK substrate (e.g., SAMS peptide) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays).[18][19][20]
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes).[17][18]
-
-
Detection of Substrate Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[20]
-
Non-Radioactive Methods: Utilize kits that measure ADP production (e.g., ADP-Glo™) or use phospho-specific antibodies to detect the phosphorylated substrate via ELISA or other immunological methods.[18][19][21]
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
-
AICAR Treatment:
-
Treat the cells with various concentrations of AICAR for the desired duration. Include a vehicle-only control.
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Visualizations
Caption: AICAR-mediated AMPK activation pathway.
Caption: General experimental workflow for studying AICAR effects.
Caption: Logical flow from AICAR treatment to cellular response.
References
- 1. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting batch-to-batch variability of AICAR phosphate
Welcome to the technical support center for AICAR phosphate (Acadesine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) phosphate is a cell-permeable analog of adenosine.[1] Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP).[2][3] ZMP is an analog of adenosine monophosphate (AMP) and acts as an allosteric activator of AMP-activated protein kinase (AMPK).[4] AMPK is a key cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.[5] The most common method to verify AICAR-mediated AMPK activation is to measure the phosphorylation of the AMPKα subunit at threonine 172 (Thr172) via Western blot.[3]
Q2: My experimental results with this compound are inconsistent across different batches. What could be the cause?
A2: Batch-to-batch variability is a significant challenge and can stem from several factors:
-
Purity: The purity of this compound may differ between batches. Impurities can have their own biological effects or interfere with the activity of AICAR, leading to inconsistent results. It is crucial to obtain a Certificate of Analysis (CoA) for each new lot to verify its purity.[6]
-
Degradation: Improper storage or handling can lead to the degradation of the compound. This compound powder should be stored at -20°C under desiccating conditions.[5] Aqueous stock solutions are not recommended for storage for more than one day.[1]
-
Solubility Issues: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and can vary between preparations.[1]
-
Experimental Conditions: Variations in cell culture media, cell density, or incubation times can all contribute to inconsistent results. For example, the presence of other nucleosides in the media can interfere with AICAR uptake by cells.[7]
Q3: I am not observing the expected effect of AICAR in my cell culture experiments. What should I do?
A3: If you are not seeing the expected outcome, consider the following troubleshooting steps:
-
Confirm Compound Activity: The first step is to perform a quality control (QC) experiment to confirm that your current batch of this compound is active. A standard method is to treat a responsive cell line with AICAR and measure the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), via Western blot.[8]
-
Check Solution Preparation and Storage: Ensure that your stock solution was prepared correctly and has been stored properly to prevent degradation. It is recommended to prepare fresh aqueous solutions for each experiment.[1] For longer-term storage, aliquoting and storing at -80°C is advisable to avoid multiple freeze-thaw cycles.
-
Optimize Experimental Parameters: The optimal concentration and incubation time for AICAR can vary significantly between cell types.[9] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Consider Cell-Type Specific Effects: The metabolic conversion of AICAR to ZMP can differ between cell lines, leading to varied responses.[9] Some cell lines may have lower levels of adenosine kinase, the enzyme responsible for this conversion.
-
Be Aware of AMPK-Independent Effects: AICAR can have effects that are independent of AMPK activation.[3][10] These off-target effects might explain unexpected results. If possible, use a more specific AMPK activator or an AMPK knockout model to confirm that the observed effect is indeed AMPK-dependent.[5]
Q4: How should I prepare and store this compound stock solutions?
A4: Proper preparation and storage of stock solutions are critical for reproducible results. Refer to the detailed protocol in the "Experimental Protocols" section below. In general, this compound can be dissolved in sterile water or DMSO.[2][4] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes, and store it at -80°C for up to one year.[2] Aqueous solutions should be prepared fresh for each experiment.[1]
Troubleshooting Guide for Batch-to-Batch Variability
This guide provides a structured approach to diagnosing and resolving issues related to the variability of this compound between different batches.
Diagram: Troubleshooting Workflow for AICAR Variability
Caption: A decision tree to troubleshoot this compound variability.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound.
Table 1: this compound Specifications and Solubility
| Parameter | Value | Reference |
| Purity (Typical) | ≥98% (HPLC) | [11] |
| Appearance | Crystalline solid (white to tan) | [1][11] |
| Molecular Weight | ~258.23 g/mol (free base) | [2] |
| Solubility in DMSO | ~20-40 mg/mL | [1][2] |
| Solubility in Water | ~7-20 mg/mL | [2][11] |
| Solubility in PBS (pH 7.2) | ~2.5 mg/mL | [1] |
Table 2: Recommended Experimental Conditions
| Parameter | Recommended Range | Reference |
| Working Concentration | 0.5 - 2 mM | [12] |
| Incubation Time | 30 minutes - 24 hours | [12] |
| Stock Solution (DMSO) | 40 mg/mL | [2] |
| Stock Solution (Water) | 20 mg/mL | [2] |
| Storage (Powder) | -20°C (up to 4 years) | [1] |
| Storage (Stock in DMSO) | -80°C (up to 1 year) | [2] |
| Storage (Aqueous Solution) | Prepare fresh (do not store >1 day) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 40 mg/mL stock, add 1 mL of DMSO to 40 mg of this compound).
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex thoroughly to ensure the powder is completely dissolved. The solution should be clear. If precipitation is observed, warming the vial to 37°C may be necessary.[12]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Quality Control of this compound Activity by Western Blot
Objective: To confirm the biological activity of a new batch of this compound by measuring the phosphorylation of AMPK and its downstream target ACC in a responsive cell line (e.g., C2C12, HepG2).
Procedure:
-
Cell Seeding: Plate a responsive cell line at an appropriate density in a multi-well plate and allow cells to adhere and reach ~70-80% confluency.
-
Treatment:
-
Prepare working solutions of this compound from your stock solution in pre-warmed cell culture media. Include a vehicle control (e.g., media with the same final concentration of DMSO).
-
If comparing batches, prepare identical concentrations from the old and new batches. A typical concentration to test is 1-2 mM.
-
Remove the old media from the cells and add the media containing the vehicle control or AICAR.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC.
-
A significant increase in these ratios in the AICAR-treated samples compared to the vehicle control indicates that the compound is active.
-
Signaling Pathway and Logical Relationships
Diagram: AICAR-Mediated AMPK Activation Pathway
Caption: AICAR is converted to ZMP, which activates AMPK.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. AICAR | Cell Signaling Technology [cellsignal.cn]
- 3. mdpi.com [mdpi.com]
- 4. AICAR | AMPK | Tocris Bioscience [tocris.com]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AICAR = 98 HPLC, powder 2627-69-2 [sigmaaldrich.com]
- 12. AICAR | Cell Signaling Technology [cellsignal.com]
Technical Support Center: AICAR Application in Primary Cells
Welcome to the technical support center for researchers utilizing 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). This resource provides essential guidance on minimizing cytotoxicity in primary cell experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is AICAR and how does it activate AMP-activated protein kinase (AMPK)?
A: AICAR (also known as Acadesine) is a cell-permeable adenosine analog. Once inside the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an analog of adenosine monophosphate (AMP) and mimics its effects.[2] It allosterically activates AMPK by binding to its γ-subunit, leading to a conformational change that promotes phosphorylation at Threonine 172 (Thr172) by upstream kinases like LKB1 and protects against dephosphorylation.[1][3] This activation cascade is the primary reason AICAR is used experimentally to simulate a state of low cellular energy.
Q2: Why is AICAR often cytotoxic to primary cells, and is this effect mediated by AMPK?
A: AICAR's cytotoxicity is a significant concern, particularly in sensitive primary cells. While AMPK activation can restrict cell growth, a large portion of AICAR's cytotoxic effects are AMPK-independent .[3][4][5] Studies have shown that AICAR induces apoptosis even in cells where AMPK has been knocked down or in which other AMPK activators fail to trigger cell death.[3][4]
The primary mechanisms of AMPK-independent cytotoxicity include:
-
Disruption of Nucleotide Pools: The accumulation of intracellular ZMP, an intermediate in purine synthesis, disrupts the delicate balance of nucleotide pools. This can lead to an increase in purines and a depletion of pyrimidines, causing DNA replication stress, S-phase cell cycle arrest, and ultimately, apoptosis.[3][6]
-
Induction of Apoptosis: AICAR can upregulate the expression of pro-apoptotic BH3-only proteins, such as BIM and NOXA, to initiate the mitochondrial pathway of apoptosis, independent of p53 or AMPK signaling.[4]
-
Off-Target Binding: The active metabolite ZMP can bind to numerous intracellular proteins other than AMPK, potentially interfering with their function.[7]
Q3: What is a typical working concentration for AICAR, and how does it vary?
A: There is no universal effective concentration for AICAR; it is highly dependent on the cell type, cell density, and media composition. In general, concentrations ranging from 0.1 mM to 2 mM are reported in the literature. However, concentrations above 0.5 mM are frequently associated with significant cytotoxicity and AMPK-independent effects.[8][9] It is crucial to perform a thorough dose-response experiment for each primary cell type to identify the optimal concentration that maximizes AMPK activation while minimizing cell death.
| Cell Type | AICAR Concentration (mM) | Observed Effect | Reference(s) |
| Mouse Primary Hepatocytes | 0.03 - 1 | Dose-dependent AMPK activation. | [10] |
| Human Skeletal Muscle Cells | 1 | AMPK activation. | [11] |
| Prostate Cancer Cells (PC3) | 0.5 - 1 | Concentration-dependent decrease in survival. | [8][9] |
| Pancreatic β-cells (INS-1E) | 1 | Protection from palmitate-induced apoptosis. | [12] |
| Chronic Lymphocytic Leukemia (CLL) | Varies (clinically tolerated) | Induction of apoptosis. | [3][4] |
Q4: Are there more specific and less toxic alternatives to AICAR for activating AMPK?
A: Yes. Given the significant AMPK-independent effects of AICAR, researchers are encouraged to consider or use alternative activators as controls.
| Activator | Mechanism of Action | Advantages | Considerations |
| A-769662 | Direct, allosteric activator (binds to α and β subunits). | Highly specific for AMPK; does not alter AMP:ATP ratio; fewer off-target effects.[2][5] | Selectively activates β1-containing AMPK complexes.[11] |
| Metformin | Indirect activator; inhibits Complex I of the mitochondrial respiratory chain, increasing the AMP:ATP ratio. | Widely used, clinically relevant. | Also has known AMPK-independent effects.[5][13] |
| PT1 | Direct, AMP-independent activator. | High specificity, reduced pleiotropic effects.[14] | Less commonly used, may not be as widely available. |
Using a more specific activator like A-769662 can help confirm that the observed biological effect is genuinely mediated by AMPK, rather than an off-target effect of AICAR.[5]
Troubleshooting Guide
Problem: I observe high levels of cell death, even at concentrations that are supposed to activate AMPK.
This is the most common issue when using AICAR with primary cells. The cause is likely AMPK-independent cytotoxicity.
| Potential Cause | Recommended Solution |
| Concentration is too high. | Perform a careful dose-response curve starting from a low concentration (e.g., 50-100 µM) and assess both p-AMPK levels and cell viability (e.g., via MTT or Trypan Blue) at each concentration. |
| Incubation time is too long. | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours). AMPK activation is often rapid, whereas cytotoxicity develops over time. Use the shortest incubation time that yields sufficient AMPK activation. |
| Pyrimidine starvation. | Supplement the culture medium with uridine (e.g., 50-100 µM) . This can rescue cells from AICAR-induced S-phase arrest by replenishing the pyrimidine pool.[3][6] |
| Cell type is highly sensitive. | Consider using a more specific and less toxic AMPK activator, such as A-769662 , as a primary tool or a validation control.[2][5] |
Problem: I am not observing AMPK activation (p-AMPK) after AICAR treatment.
| Potential Cause | Recommended Solution |
| AICAR uptake is inhibited. | Check the composition of your cell culture medium. Some formulations, like MEMα, contain nucleosides that competitively inhibit the adenosine transporters responsible for AICAR uptake, completely blocking its effect.[11] If possible, switch to a nucleoside-free medium for the duration of the experiment. |
| Sub-optimal time point. | AMPK activation can be transient. Perform a time-course experiment, analyzing p-AMPK levels at early time points (e.g., 15, 30, 60 minutes) as well as later ones. |
| Antibody or Western Blot Issue. | Ensure your p-AMPK (Thr172) antibody is validated and working correctly. Run a positive control if available. Check total AMPK levels to ensure the protein is present. |
| Insufficient AICAR concentration. | While unlikely to be the primary issue given cytotoxicity concerns, it is possible the concentration is too low for your specific cell type. This should be evaluated as part of a comprehensive dose-response experiment. |
Experimental Protocols & Workflows
Protocol 1: Optimizing AICAR Treatment via Dose-Response & Time-Course Assay
This protocol outlines the critical first step for any experiment involving AICAR in a new primary cell type.
Objective: To determine the optimal AICAR concentration and incubation time that maximizes AMPK phosphorylation while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate primary cells at a consistent, predetermined density in 24- or 96-well plates for viability assays and 6-well plates for Western blotting. Allow cells to adhere and recover for 24 hours.
-
Dose-Response Setup:
-
Prepare a range of AICAR concentrations (e.g., 0, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM) in your experimental medium.
-
Replace the medium in the wells with the AICAR-containing medium.
-
Incubate for a fixed time point (e.g., 24 hours for an initial screen).
-
-
Time-Course Setup:
-
Using a concentration determined to be effective but potentially cytotoxic from the dose-response (e.g., 500 µM), treat cells for various durations (e.g., 1, 4, 8, 16, 24 hours).
-
-
Assessment:
-
Viability: At the end of the incubation, measure cell viability using an MTT, WST-1, or similar metabolic assay. Alternatively, use Trypan Blue exclusion for a direct count of live/dead cells.
-
AMPK Activation: For each condition, lyse the cells in the 6-well plates and prepare samples for Western blot analysis. Probe for p-AMPK (Thr172) and total AMPK.
-
-
Analysis: Plot cell viability (%) vs. AICAR concentration and p-AMPK/total AMPK ratio vs. AICAR concentration. Repeat for the time-course data. Select the concentration and time that provides a robust p-AMPK signal with the highest possible cell viability.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond AICA Riboside: In Search of New Specific AMP-activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 4. AICAR induces apoptosis independently of AMPK and p53 through up-regulation of the BH3-only proteins BIM and NOXA in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAr suppresses cell proliferation by inducing NTP and dNTP pool imbalances in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming AICAR Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) treatment in cancer cell lines.
I. Frequently Asked Questions (FAQs)
Q1: What is AICAR and how does it work in cancer cells?
A1: AICAR is a cell-permeable analog of adenosine monophosphate (AMP) that primarily functions as an activator of AMP-activated protein kinase (AMPK).[1] In cancer cells, AMPK activation can lead to the inhibition of cell growth and proliferation.[2] Once inside the cell, AICAR is phosphorylated by adenosine kinase to form AICAR monophosphate (ZMP), which mimics AMP and allosterically activates AMPK.[1][3] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of anabolic pathways (like protein and fatty acid synthesis) and the activation of catabolic pathways to restore cellular energy balance.[1][4] This can induce cell cycle arrest and apoptosis in cancer cells.[5]
Q2: My cancer cell line is not responding to AICAR treatment. What are the possible reasons for this resistance?
A2: Resistance to AICAR can arise from several factors:
-
Impaired AICAR Uptake or Metabolism: AICAR enters cells via nucleoside transporters.[3][4] Reduced expression or activity of these transporters can limit the intracellular concentration of AICAR. Additionally, efficient conversion of AICAR to the active form, ZMP, by adenosine kinase is crucial for its activity.[4]
-
AMPK-Independent Signaling: Some cancer cells may have signaling pathways that bypass the effects of AMPK activation. For example, mutations in downstream effectors of AMPK, such as the mTOR pathway, can render cells resistant to the anti-proliferative effects of AICAR.
-
p53 Status: The tumor suppressor protein p53 can play a role in mediating AICAR-induced apoptosis.[6] However, AICAR has also been shown to induce apoptosis independently of p53 in some cancer types, such as chronic lymphocytic leukemia.[7] The specific p53 status of your cell line (wild-type, mutant, or null) can influence its response.[8]
-
Upregulation of Pro-Survival Pathways: Cancer cells can adapt to AICAR treatment by upregulating pro-survival signaling pathways, such as the Akt pathway, which can counteract the apoptotic effects of AICAR.[2]
-
Cell Culture Media Composition: Certain components in cell culture media, particularly high concentrations of nucleosides like adenosine, can competitively inhibit the uptake of AICAR and blunt its effects.[4]
Q3: Can AICAR have AMPK-independent effects?
A3: Yes, AICAR can exert effects independently of AMPK.[3][7] Due to its structural similarity to adenosine, AICAR can influence adenosine signaling pathways.[3] It can also impact purine synthesis as its active form, ZMP, is an intermediate in this pathway.[4] In some cancer cell lines, AICAR has been shown to induce apoptosis through the upregulation of BH3-only proteins BIM and NOXA, in an AMPK-independent manner.[7]
II. Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting AICAR resistance in your cancer cell line experiments.
Problem 1: No or weak induction of AMPK phosphorylation (p-AMPK) after AICAR treatment.
| Possible Cause | Suggested Solution |
| Suboptimal AICAR concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration (typically 0.5-2 mM) and duration (typically 24-72 hours) for your specific cell line. |
| Presence of interfering substances in the cell culture medium. | Culture cells in a nucleoside-free medium to prevent competitive inhibition of AICAR uptake.[4] |
| Low expression or activity of adenosine kinase. | Measure the expression of adenosine kinase (ADK) via qPCR or Western blot. If low, consider using a different AMPK activator that does not require phosphorylation by ADK. |
| Degraded AICAR solution. | Prepare fresh AICAR solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Problem 2: AMPK is activated, but there is no effect on cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Activation of compensatory pro-survival pathways. | Investigate the activation of pathways like Akt/mTOR signaling using Western blotting for key phosphorylated proteins (p-Akt, p-mTOR, p-S6K). Consider co-treatment with inhibitors of these pathways. |
| p53-mediated resistance. | Determine the p53 status of your cell line. In cells with mutant p53, AICAR-induced apoptosis may be compromised.[8] |
| Cell line-specific resistance mechanisms. | Some cell lines may have inherent resistance. For example, MCF-7 breast cancer cells are resistant to AICAR when used as a single agent.[9][10] |
| High expression of anti-apoptotic proteins. | Assess the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1. Overexpression of these proteins can confer resistance to apoptosis. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | Maintain consistent cell density, passage number, and media composition between experiments. |
| Inconsistent AICAR preparation and handling. | Prepare and store AICAR solutions consistently as described in Problem 1. |
| Technical variability in assays. | Ensure consistent timing, reagent concentrations, and instrument settings for all assays (e.g., cell viability, Western blotting). |
III. Strategies to Overcome AICAR Resistance
If your cancer cell line exhibits resistance to AICAR monotherapy, consider the following strategies:
Combination Therapies
Combining AICAR with other anti-cancer agents can synergistically enhance its efficacy and overcome resistance.
| Combination Agent | Rationale | Cancer Type Studied |
| Methotrexate | Methotrexate inhibits an enzyme involved in purine synthesis, leading to the accumulation of ZMP and enhanced AMPK activation.[9][10] | Breast Cancer (MCF-7, SKBR-3, 4T1)[9][10] |
| Docetaxel | AICAR can sensitize prostate cancer cells to docetaxel-induced apoptosis.[5] | Prostate Cancer (22Rv1)[5] |
| Radiotherapy | AICAR can act as a radiosensitizer, enhancing the killing of cancer cells by ionizing radiation.[11] | Prostate Cancer (LNCaP, PC3)[11] |
| Fatty Acid Synthase (FASN) Inhibitors (e.g., C75) | Inhibition of FASN, a key lipogenic enzyme, can further enhance the anti-proliferative effects of AICAR.[11] | Prostate Cancer (PC3)[11] |
Quantitative Data Summary
Table 1: Effect of AICAR and Methotrexate Combination on MCF-7 Cell Proliferation [10]
| Treatment | Concentration | Reduction in Cell Number (Day 6) |
| AICAR | 100 µM | Minimal |
| Methotrexate | 10 µM | Minimal |
| AICAR + Methotrexate | 100 µM + 10 µM | ~50% |
IV. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of AICAR on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AICAR solution (in sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of AICAR (e.g., 0, 0.25, 0.5, 1, 2 mM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve AICAR).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for AMPK Activation
This protocol is for detecting the phosphorylation of AMPK, a marker of its activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AICAR solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with AICAR for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of AICAR action and mechanisms of resistance.
Caption: Troubleshooting workflow for AICAR resistance.
References
- 1. bc9.co [bc9.co]
- 2. AICAR inhibits cancer cell growth and triggers cell-type distinct effects on OXPHOS biogenesis, oxidative stress and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The energy and proteotoxic stress-inducing compounds AICAR and 17-AAG antagonize proliferation in aneuploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AICAR induces apoptosis independently of AMPK and p53 through up-regulation of the BH3-only proteins BIM and NOXA in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Treatment of MCF-7 Cells with AICAR and Methotrexate, Arrests Cell Cycle and Reverses Warburg Metabolism through AMP-Activated Protein Kinase (AMPK) and FOXO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Treatment of MCF-7 Cells with AICAR and Methotrexate, Arrests Cell Cycle and Reverses Warburg Metabolism through AMP-Activated Protein Kinase (AMPK) and FOXO1 | PLOS One [journals.plos.org]
- 11. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AICAR Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on using AICAR, focusing on the critical impact of serum concentration on its experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is AICAR and what is its primary mechanism of action?
A1: AICAR (Acadesine, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) is a cell-permeable adenosine analog. Its primary mechanism of action involves its intracellular conversion to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) by adenosine kinase.[1][2] ZMP mimics the effect of adenosine monophosphate (AMP), an endogenous activator of AMP-activated protein kinase (AMPK).[1][3] By binding to the γ-subunit of AMPK, ZMP allosterically activates the enzyme, leading to the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172) by upstream kinases like LKB1.[3][4] Activated AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (such as protein and lipid synthesis).[5][6]
References
- 1. nrtimes.co.uk [nrtimes.co.uk]
- 2. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]
- 3. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Ensuring stability of AICAR phosphate in aqueous solutions
Welcome to the technical support center for AICAR phosphate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous solutions during experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved in a solvent, the stock solution is best stored at -80°C and is stable for up to one year.[1][2] To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water (up to 80 mg/mL) and DMSO (up to 75 mg/mL).[1] For aqueous solutions, sterile, deionized water is recommended. If using DMSO, ensure it is fresh and anhydrous, as absorbed moisture can reduce solubility.[2]
Q3: How should I prepare a working solution of this compound in an aqueous buffer?
A3: It is recommended to prepare working solutions fresh for each experiment.[1] To prepare an aqueous solution, you can dissolve the crystalline solid directly in your buffer of choice. For example, the solubility in PBS (pH 7.2) is approximately 2.5 mg/mL.[4] If you encounter solubility issues, sonication or gentle warming (e.g., to 37°C) may be required to fully dissolve the compound.[5]
Q4: Is this compound sensitive to light?
A4: While specific photostability data is limited, it is a general best practice for purine analogs to be protected from light, especially when in solution. Store solutions in amber vials or wrap containers in aluminum foil to minimize exposure to light.
Q5: What are the potential degradation pathways for this compound in aqueous solutions?
A5: As a purine analog and a phosphate ester, this compound is susceptible to hydrolysis. The primary degradation pathways likely involve:
-
Hydrolysis of the phosphate ester bond: This would yield AICAR (acadesine) and inorganic phosphate. This reaction is often catalyzed by acidic or basic conditions.
-
Hydrolysis of the glycosidic bond: Cleavage of the bond between the ribose sugar and the imidazole ring.
-
Degradation of the purine-like ring: The imidazolecarboxamide ring may undergo cleavage under harsh conditions.
Q6: How does pH affect the stability of this compound in solution?
A6: The stability of compounds with phosphate groups is often pH-dependent. Generally, phosphate esters exhibit maximal stability in the neutral to slightly acidic pH range. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the phosphate ester bond. For instance, the hydrolysis of ATP is accelerated at lower pH values.[6]
Q7: How does temperature influence the stability of this compound solutions?
A7: As with most chemical reactions, the degradation of this compound in solution is accelerated at higher temperatures. It is recommended to keep aqueous solutions on ice during experiments and to store them at -80°C for long-term preservation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution upon storage | - Low temperature storage of a concentrated solution.- Change in pH of the buffer during storage.- Interaction with other components in the media. | - Store at a lower concentration if possible.- Before use, gently warm the solution to 37°C and vortex to redissolve any precipitate.[5]- Ensure the buffer has sufficient capacity to maintain the desired pH.- Prepare fresh solutions for each experiment. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions immediately before use.[1]- Keep working solutions on ice during the experiment.- Aliquot stock solutions to avoid repeated freezing and thawing.[3]- Protect solutions from light. |
| Difficulty dissolving this compound | - Insufficient solvent volume.- Use of non-optimal solvent.- Low temperature of the solvent. | - Ensure you are using a sufficient volume of solvent for the desired concentration.- Sonication can aid in dissolution.[1]- Gentle warming to 37°C can help dissolve the compound.[5] |
Quantitative Stability Data
Due to a lack of specific published stability studies on this compound, the following table provides estimated stability based on general knowledge of similar compounds (purine analogs and phosphate esters). These values should be considered as guidelines, and it is highly recommended to perform your own stability assessment for your specific experimental conditions.
| Condition | Parameter | Estimated Stability | Recommendation |
| pH | Half-life (t½) in solution at 25°C | - pH 4-6: Highest stability- pH < 3: Increased hydrolysis- pH > 8: Increased hydrolysis | Maintain a neutral to slightly acidic pH for working solutions. |
| Temperature | Degradation Rate | - 4°C: Slow degradation- 25°C (Room Temp): Moderate degradation- 37°C: Accelerated degradation | Keep solutions on ice during experiments and store at -80°C. |
| Light | Photodegradation | Potential for degradation upon prolonged exposure to UV or ambient light. | Store solutions in light-protected containers (e.g., amber vials). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound and to generate potential degradation products for analytical method validation.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 1 M and 0.1 M
- Sodium hydroxide (NaOH), 1 M and 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Phosphate buffer (pH 5, 7, and 9)
- HPLC-grade water and acetonitrile
- HPLC system with UV detector
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
- Thermal Degradation: Store this compound powder at 80°C for 48 hours. Then, dissolve in water to 1 mg/mL.
- Photodegradation: Expose a 1 mg/mL aqueous solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- pH-Dependent Degradation: Prepare 1 mg/mL solutions of this compound in phosphate buffers at pH 5, 7, and 9. Incubate at 37°C for 7 days.
3. Analysis:
- At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
- Characterize degradation products using LC-MS if available.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 5% B
- 5-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-30 min: 95% to 5% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
2. Procedure:
- Prepare standards of this compound and samples from the forced degradation study in the mobile phase A.
- Inject the samples onto the HPLC system.
- Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
Visualizations
Caption: AICAR cellular uptake and activation of the AMPK pathway.
Caption: Workflow for assessing the stability of this compound.
References
Interpreting unexpected results from AICAR treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from AICAR (Acadesine) treatment.
Frequently Asked Questions (FAQs)
Q1: What is AICAR and how does it work?
AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) is a cell-permeable adenosine analog.[1][2][3] Inside the cell, it is converted to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which mimics adenosine monophosphate (AMP).[4][5][6] ZMP allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][7] Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (such as protein synthesis).[1][4][8]
Q2: What are the expected metabolic effects of AICAR treatment?
The primary expected effects of AICAR are mediated through AMPK activation and include:
-
Increased glucose uptake: Particularly in skeletal muscle cells.[2][4]
-
Inhibition of anabolic processes: Such as protein synthesis through the mTOR pathway.[9]
-
Increased mitochondrial biogenesis. [1]
Q3: Is AICAR a specific activator of AMPK?
While widely used as an AMPK activator, AICAR is not entirely specific. It can exert several "off-target" or AMPK-independent effects, especially at higher concentrations.[9][11][12] These effects can include alterations in the cell cycle and nucleotide metabolism.[9] Researchers should exercise caution and use appropriate controls to verify that the observed effects are indeed AMPK-dependent.[11][12]
Q4: How should I prepare and store AICAR?
AICAR is typically supplied as a crystalline solid.[13]
-
Storage of powder: Store at -20°C for long-term stability (stable for ≥4 years).[13]
-
Stock solutions: Can be prepared in DMSO or sterile deionized water.[3][8][13] For a 75mM stock, 25 mg can be reconstituted in 1.29 ml of sterile water.[3] Heating to 37°C and vortexing may be necessary to fully dissolve the compound.[3][14]
-
Storage of solutions: Solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[8] It is not recommended to store aqueous solutions for more than one day.[13]
Troubleshooting Guide
| Observed Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| No significant AMPK activation (e.g., no increase in p-AMPK or p-ACC) | 1. Suboptimal AICAR concentration or incubation time. 2. Poor AICAR stability or improper storage. 3. Cell type-specific differences in AICAR uptake or metabolism. 4. Issues with antibody or western blotting technique. | 1. Perform a dose-response (0.1-2 mM) and time-course (30 min - 24 h) experiment to determine optimal conditions for your cell type.[3][15][16] 2. Ensure AICAR has been stored correctly (-20°C). Prepare fresh stock solutions.[8][13] 3. Verify AICAR uptake and conversion to ZMP in your specific cell line if possible. 4. Use positive controls for AMPK activation (e.g., other AMPK activators like metformin) and validate antibody performance. |
| Cell death or toxicity observed at expected effective concentrations. | 1. High AICAR concentration leading to off-target effects. 2. Prolonged incubation times. 3. Cell-type specific sensitivity. 4. Contamination of AICAR stock. | 1. Reduce AICAR concentration. Even within the typical range (0.5-2 mM), some cell lines may be more sensitive.[15] 2. Shorten the incubation period. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 for your specific cells. 4. Prepare a fresh AICAR stock solution. |
| Unexpected changes in cell cycle (e.g., G2/M arrest instead of G1 arrest). | 1. AMPK-independent effects of AICAR. | 1. Some studies have reported AMPK-independent cell cycle arrest in the G2/M phase in certain cell lines (e.g., glioma cells).[9] 2. Use AMPK knockout/knockdown models or other AMPK activators to confirm if the observed cell cycle effect is AMPK-dependent. |
| Variable or inconsistent results between experiments. | 1. Inconsistent AICAR preparation. 2. Cell passage number and confluency. 3. Variations in experimental conditions (e.g., media composition). | 1. Ensure complete solubilization of AICAR before each use; warming and vortexing may be required.[3][14] 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and treat them at a consistent confluency. 3. Standardize all experimental parameters. |
| Hypoglycemia in in vivo studies. | 1. AICAR's potent effect on glucose uptake. | 1. This is a known potential side effect.[4] Monitor blood glucose levels closely. 2. Adjust the dosage. Some studies in mice have used an incremental increase in dosage to improve tolerance.[17] |
Data Presentation
Table 1: Common AICAR Concentrations and Incubation Times in Cell Culture
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| C2C12 myotubes | 2 mM | 24 hours | Increased AMPK phosphorylation | [18] |
| Prostate Cancer Cells (LNCaP, PC3) | 0.5 - 3 mM | 24 hours | Decreased cell survival | [15] |
| Rat Soleus Muscle Strips | 2 mM | 30 - 60 minutes | Increased AMPK α2 activity | [16] |
| Mouse Embryonic Stem Cells | 0.5 - 1 mM | 24 - 120 hours | Increased expression of pluripotency markers | [19] |
| Aortic Smooth Muscle Cells | 1 mM | 30 minutes | Enhanced ZMP level, decreased ATP/ADP ratio | [20] |
Table 2: Effects of AICAR on Cellular Nucleotides in Aortic Smooth Muscle Cells
| Treatment | ZMP (picomoles/mg protein) | ATP/ADP Ratio |
| Vehicle Control | 8.5 ± 0.6 | 2.08 ± 0.06 |
| 1 mM AICAR (30 min) | 2014.9 ± 179.4 | 1.08 ± 0.02 |
| Data from a study on aortic smooth muscle cells.[20] |
Experimental Protocols
Protocol 1: General Protocol for AICAR Treatment in Cell Culture
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 60-80%).
-
AICAR Preparation: Prepare a fresh stock solution of AICAR in an appropriate solvent (e.g., sterile water or DMSO).[3][8][13] Warm and vortex if necessary to ensure complete dissolution.[3][14]
-
Treatment: Dilute the AICAR stock solution directly into the cell culture medium to achieve the final desired concentration (typically ranging from 0.5 to 2 mM).[3]
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for acute signaling studies, or up to 24 hours or longer for studies on gene expression or cell viability).[3][16]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for p-AMPK, gene expression analysis, or cell viability assays.
Protocol 2: Western Blot for AMPK Activation
-
Cell Lysis: After AICAR treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-AMPKα (Thr172). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total AMPKα.
Mandatory Visualizations
Caption: AICAR signaling pathway leading to AMPK activation.
Caption: General experimental workflow for AICAR treatment.
References
- 1. usada.org [usada.org]
- 2. youtube.com [youtube.com]
- 3. AICAR | Cell Signaling Technology [cellsignal.com]
- 4. bc9.co [bc9.co]
- 5. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 6. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AICAR | 2627-69-2 [chemicalbook.com]
- 9. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pepdose.com [pepdose.com]
- 11. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 12. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. apexbt.com [apexbt.com]
- 15. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AICAR Stimulates the Pluripotency Transcriptional Complex in Embryonic Stem Cells Mediated by PI3K, GSK3β, and β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AICAR promotes endothelium-independent vasorelaxation by activating AMP-activated protein kinase via increased ZMP and decreased ATP/ADP ratio in aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AICAR Phosphate and Metformin for AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of AMP-activated protein kinase (AMPK) is a critical therapeutic target for metabolic diseases, including type 2 diabetes and cancer. Two of the most widely utilized pharmacological agents for activating AMPK in a research setting are 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) and metformin. While both compounds ultimately lead to the stimulation of AMPK activity, they do so through distinct mechanisms, resulting in different cellular effects and experimental considerations. This guide provides an objective comparison of AICAR phosphate and metformin, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of AICAR and Metformin
The effective concentrations and the extent of AMPK activation for AICAR and metformin can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes key quantitative data from various studies to provide a comparative overview.
| Parameter | This compound | Metformin | Cell Type/System | Citation |
| Mechanism of Action | Prodrug, converted to ZMP, an AMP analog that allosterically activates AMPK. | Primarily inhibits mitochondrial respiratory chain complex 1, increasing the cellular AMP:ATP ratio, which leads to AMPK activation. | N/A | [1][2] |
| Effective Concentration for AMPK Activation | 50 µM - 2 mM | 50 µM - 2 mM | Varies (e.g., hepatocytes, myotubes) | [1][3] |
| Time to Significant AMPK Activation | Minutes to hours (e.g., 40 minutes) | Hours to days (e.g., 1 to 39 hours) | L6 myotubes, rat hepatocytes | [1][3] |
| Comparative Maximal AMPK Stimulation | Maximal stimulation with 500 µM AICAR. | Maximal stimulation comparable to 500 µM AICAR achieved with 2,000 µM (1 hour) or 500 µM (7 hours). | Rat hepatocytes | [1] |
| Fold-Increase in AMPK Activity | Approx. 2-fold increase with 40-minute treatment. | Approx. 2-fold increase with 16-hour treatment. | L6 myotubes | [3] |
Signaling Pathways and Mechanisms of Action
AICAR and metformin activate AMPK through fundamentally different upstream signals.
AICAR acts as a direct, albeit indirect, activator. As a cell-permeable adenosine analog, it is taken up by cells and phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4] ZMP mimics the effects of AMP by binding to the γ-subunit of AMPK, leading to allosteric activation and promoting phosphorylation of the catalytic α-subunit at threonine 172 by upstream kinases like LKB1.[5]
Metformin , on the other hand, is an indirect activator of AMPK. Its primary mechanism involves the inhibition of the mitochondrial respiratory chain, specifically complex I.[2] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels then activate AMPK.
Figure 1. Mechanisms of AMPK Activation by AICAR and Metformin.
Experimental Protocols
A generalized workflow for comparing the efficacy of AICAR and metformin in activating AMPK in a cell-based assay is outlined below.
Objective: To determine and compare the dose- and time-dependent activation of AMPK by AICAR and metformin in a specific cell line.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Metformin hydrochloride
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare stock solutions of AICAR and metformin in an appropriate solvent (e.g., PBS or DMSO). Prepare a series of dilutions to treat the cells with a range of concentrations.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of AICAR or metformin for a fixed time period (e.g., 2 hours for AICAR, 16 hours for metformin).
-
Time-Course: Treat cells with a fixed concentration of each compound and harvest at different time points (e.g., 0, 30, 60, 120 minutes for AICAR; 0, 2, 8, 16, 24 hours for metformin).
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-AMPK, total AMPK, p-ACC, and total ACC.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the fold-change in phosphorylation relative to the untreated control for each compound at different doses and time points.
Figure 2. Experimental Workflow for Comparing AMPK Activators.
Off-Target and AMPK-Independent Effects
A crucial consideration when using these compounds is their potential for off-target or AMPK-independent effects.
AICAR:
-
Metabolic Effects: The accumulation of ZMP can affect other AMP-sensitive enzymes and pathways involved in purine and pyrimidine synthesis.[5]
-
mTOR Signaling: AICAR has been shown to influence mTOR signaling, which can be both AMPK-dependent and independent.[6]
Metformin:
-
Mitochondrial Respiration: While central to its AMPK-activating mechanism, the inhibition of mitochondrial respiration is a significant off-target effect that can have broad cellular consequences.
-
Rho Kinase Inhibition: Metformin has been identified as an inhibitor of Rho kinase, which could affect cell morphology and migration.[7][8]
-
STAT3 and MAPK Signaling: Metformin can inhibit STAT3 and MAPK signaling pathways, which may contribute to its anti-cancer properties.
Figure 3. Logical Relationship of On- and Off-Target Effects.
Conclusion and Recommendations
The choice between this compound and metformin for AMPK activation studies depends heavily on the experimental goals and context.
-
AICAR is often preferred for studies requiring acute and direct activation of the AMPK pathway, as its mechanism is more proximal to AMPK itself. However, researchers must be mindful of its potential AMPK-independent metabolic effects.
-
Metformin is a clinically relevant compound and is suitable for studies investigating the broader physiological effects of a systemic energy stress mimetic. Its slower onset of action and primary effect on mitochondrial respiration make it a different type of AMPK activator compared to AICAR.
For any experiment, it is crucial to include appropriate controls to distinguish between AMPK-dependent and independent effects. This may involve the use of AMPK inhibitors like Compound C, or genetic models such as AMPK knockout cells or animals. By carefully considering the distinct properties of AICAR and metformin, researchers can more accurately interpret their experimental findings and advance our understanding of AMPK signaling.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preactivation of AMPK by metformin may ameliorate the epithelial cell damage caused by renal ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
A-769662 vs. AICAR: A Comparative Guide to Specific AMPK Activation
For researchers in cellular metabolism and drug discovery, specific activation of AMP-activated protein kinase (AMPK) is crucial for investigating its role in various signaling pathways and its potential as a therapeutic target. While both A-769662 and 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) are widely used AMPK activators, they exhibit distinct mechanisms of action, specificity, and potential for off-target effects. This guide provides an objective comparison of A-769662 and AICAR, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Direct vs. Indirect Activation
A key differentiator between A-769662 and AICAR lies in their mechanism of AMPK activation. A-769662 is a direct, allosteric activator of AMPK.[1][2][3] It binds to a site at the interface of the α and β subunits, mimicking the effects of AMP by inducing a conformational change that promotes activation.[4] Furthermore, A-769662 inhibits the dephosphorylation of the critical threonine residue (Thr172) in the activation loop of the α-subunit, thereby stabilizing the active state of the enzyme.[1][2][3]
In contrast, AICAR is an indirect AMPK activator.[5] It is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[6] ZMP then acts as an AMP mimetic, binding to the γ-subunit of AMPK and inducing its activation.[6] This indirect mechanism means that the cellular concentration of ZMP, and thus the extent of AMPK activation, is dependent on the activity of adenosine kinase.
Figure 1. Mechanisms of AMPK activation by A-769662 and AICAR.
Specificity and Off-Target Effects
A-769662 exhibits a higher degree of specificity for AMPK compared to AICAR. It selectively activates AMPK heterotrimers containing the β1 subunit.[1] This isoform selectivity can be a valuable tool for studying the specific roles of β1-containing AMPK complexes. However, it is important to note that at higher concentrations, A-769662 has been reported to inhibit the 26S proteasome in an AMPK-independent manner.[3][7]
AICAR, on the other hand, is known to have more widespread AMPK-independent effects, largely due to the accumulation of ZMP which can influence other cellular processes.[8] These off-target effects have led to the recommendation that AICAR is no longer considered a specific AMPK agonist.[8]
Potency and Efficacy
Experimental data demonstrates that A-769662 is a more potent activator of AMPK than AICAR.
| Compound | Assay | Target | EC50 / IC50 | Reference |
| A-769662 | Cell-free assay | Purified rat liver AMPK | EC50 = 0.8 µM | [1][7] |
| Hepatocyte assay | Fatty acid synthesis inhibition | IC50 = 3.2 µM | [1][7] | |
| AICAR | Requires conversion to ZMP | AMPK activation in various cell types | Effective concentrations in mM range | [2] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Studies have shown that while A-769662 can produce a smaller increase in the phosphorylation of AMPK at Thr172 compared to AICAR, it can elicit a comparable or even larger effect on the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC).[2] This suggests that A-769662's allosteric activation and inhibition of dephosphorylation contribute significantly to its overall efficacy.
Synergistic Activation
Interestingly, studies have shown that co-treatment with A-769662 and AICAR can result in a synergistic activation of AMPK.[9][10][11][12][13] A low dose of A-769662 can sensitize AMPK to activation by AICAR, leading to a more profound phosphorylation of AMPK and its downstream targets than either compound alone.[9][10][11][12][14] This synergistic effect is attributed to their distinct mechanisms of action, where AICAR (as ZMP) and A-769662 bind to different sites on the AMPK complex.[5]
Figure 2. General experimental workflow for comparing AMPK activators.
Experimental Protocols
Below are generalized protocols based on methodologies cited in the literature for comparing the effects of A-769662 and AICAR.
Cell Culture and Treatment
-
Cell Lines: Primary hepatocytes, PC-3 cells, or mouse embryonic fibroblasts (MEFs) are commonly used.
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach the desired confluency.
-
Starvation (Optional): Serum-starve cells for a defined period (e.g., 2-4 hours) to lower basal AMPK activity.
-
Treatment: Treat cells with vehicle control (e.g., DMSO), A-769662 (e.g., 1-300 µM), AICAR (e.g., 0.5-2 mM), or a combination of both for a specified duration (e.g., 30-60 minutes).
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe membranes with primary antibodies against total and phosphorylated forms of AMPK (Thr172) and downstream targets like ACC (Ser79). Use appropriate secondary antibodies and a detection reagent.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels.
In Vitro AMPK Kinase Assay
-
Immunoprecipitation (for cell-based assays): Immunoprecipitate AMPK from cell lysates using an anti-AMPK antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated AMPK or use purified recombinant AMPK in a kinase buffer containing a substrate peptide (e.g., SAMS peptide), ATP (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods), and the compounds to be tested (A-769662, AICAR/ZMP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Detection: Measure the incorporation of phosphate into the substrate peptide using methods such as scintillation counting or specific antibody-based detection systems.
Conclusion
A-769662 offers a more potent and specific means of activating AMPK, particularly β1-containing complexes, compared to AICAR. Its direct, allosteric mechanism of action and inhibition of dephosphorylation make it a valuable tool for dissecting AMPK-specific signaling pathways. While AICAR has been instrumental in early AMPK research, its indirect mechanism and significant off-target effects warrant careful consideration and the use of appropriate controls. For researchers seeking specific and robust activation of AMPK, A-769662 represents a superior alternative. The potential for synergistic activation with combined low-dose treatments of both compounds also presents an interesting avenue for achieving maximal AMPK activation. The choice between these activators should be guided by the specific experimental goals, the cell or tissue type being studied, and an awareness of their distinct pharmacological profiles.
References
- 1. A-769662 | Cell Signaling Technology [cellsignal.com]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Past Strategies and Future Directions for Identifying AMP-Activated Protein Kinase (AMPK) Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. | Semantic Scholar [semanticscholar.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. journals.physiology.org [journals.physiology.org]
Validating AMPK Activation by AICAR: A Guide to Downstream Target Phosphorylation
For researchers, scientists, and drug development professionals, confirming the activation of AMP-activated protein kinase (AMPK) is a critical step in various metabolic and disease-related studies. One of the most common methods to achieve this is through the use of the cell-permeable activator, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). This guide provides a comprehensive comparison of methods to validate AMPK activation by AICAR, focusing on the phosphorylation of its key downstream target, Acetyl-CoA Carboxylase (ACC).
AICAR is an adenosine analog that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP mimics the effect of AMP, leading to the allosteric activation of AMPK and promoting the phosphorylation of its α-subunit at Threonine 172 (Thr172) by upstream kinases like LKB1.[2][3] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.[3][4] A primary and well-established downstream target for validating AMPK activation is ACC, which is phosphorylated at Serine 79 (Ser79), leading to its inactivation.[5][6]
Comparison of AMPK Activators: AICAR vs. A-769662
While AICAR is a widely used AMPK activator, it's important to consider its characteristics in comparison to other available compounds, such as A-769662.
| Feature | AICAR | A-769662 |
| Mechanism of Action | Enters cells and is converted to ZMP, an AMP mimetic, which allosterically activates AMPK.[1][2] | A direct, allosteric activator that binds to a site on the AMPK β-subunit, independent of AMP levels.[1][7][8] |
| Specificity | Can have AMPK-independent effects due to the accumulation of ZMP, which can influence other cellular pathways.[9] | Generally considered more specific for AMPK activation.[7][8] |
| Potency | Typically requires millimolar concentrations for robust activation in cell culture.[10][11] | Effective at micromolar concentrations.[10][12] |
| Combined Effect | Co-treatment with A-769662 can result in a synergistic activation of AMPK.[10][13][14][15] | Can potentiate the effect of AICAR, leading to greater AMPK activation.[10][13][14][15] |
Quantitative Analysis of AICAR-Induced Phosphorylation
The following table summarizes the quantitative effects of AICAR on the phosphorylation of AMPK and its downstream target ACC, as reported in various studies. This data is typically obtained through Western blot analysis.
| Cell Type | AICAR Concentration | Treatment Time | Fold Increase in p-AMPK (Thr172) | Fold Increase in p-ACC (Ser79) | Reference |
| Rat White Adipocytes | 0.5 mM | 15 hours | ~14-fold (in vivo) | Increased | [16] |
| Primary Hepatocytes | 0.5 - 1 mM | 45 minutes | Dose-dependent increase | Increased | [10][12] |
| C2C12 Myotubes | 1 mM | 30 minutes | Significantly increased | Significantly increased | [17] |
| L6 Myotubes | 1 mM | Not specified | Increased | Increased | [1] |
| A549, HepG2, C2C12 | 0.5 - 1 mM | 2 hours | Significantly increased | Significantly increased | [11] |
Experimental Protocol: Validation of AMPK Activation by AICAR using Western Blotting
This protocol outlines the key steps for treating cells with AICAR and subsequently analyzing the phosphorylation status of AMPK and ACC via Western blotting.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Serum starve the cells for 2-3 hours before treatment to reduce basal signaling.[12]
-
Prepare a stock solution of AICAR (e.g., in DMSO or cell culture medium).
-
Treat cells with the desired concentration of AICAR (typically 0.5-2 mM) for a specified duration (e.g., 30 minutes to 24 hours).[11][17] Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[16]
3. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172), total AMPKα, phosphorylated ACC (p-ACC Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[5][11][18]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands (e.g., p-AMPK/Total AMPK) and/or the loading control.
-
Calculate the fold change in phosphorylation in AICAR-treated samples relative to the vehicle-treated control.
Visualizing the Pathway and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 3. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase — a journey from 1 to 100 downstream targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond AICA Riboside: In Search of New Specific AMP-activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. [PDF] Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. | Semantic Scholar [semanticscholar.org]
- 16. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AICAR ameliorates high-fat diet-associated pathophysiology in mouse and ex vivo models, independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AICAR and Other AMPK Activators for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activators is critical for designing effective preclinical studies. This guide provides a cross-validation of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) with other common AMPK activators, including metformin, A-769662, and phenformin. We present a comparative analysis of their mechanisms, downstream effects, and supporting experimental data to aid in the selection of the most appropriate compound for your research needs.
Mechanisms of AMPK Activation: A Comparative Overview
AMPK, a master regulator of cellular energy homeostasis, can be activated through distinct mechanisms. AICAR acts as a direct activator by mimicking AMP, while other compounds exert their effects through indirect or mixed pathways.
-
AICAR: This cell-permeable nucleoside is converted intracellularly to ZMP, an AMP analog.[1] ZMP allosterically activates AMPK by binding to its γ-subunit, mimicking the effect of a low energy state.[1]
-
Metformin: A widely used anti-diabetic drug, metformin indirectly activates AMPK. Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[2][3]
-
A-769662: This thienopyridone compound is a direct AMPK activator that functions through a unique mechanism. It allosterically activates AMPK and inhibits its dephosphorylation, independent of changes in the AMP:ATP ratio.[1]
-
Phenformin: Similar to metformin, phenformin is a biguanide that indirectly activates AMPK by inhibiting mitochondrial complex I.[1]
Quantitative Comparison of AMPK Activator Effects
The following tables summarize the quantitative effects of various AMPK activators on key signaling events and metabolic processes. Data is compiled from multiple studies to provide a comparative perspective.
Table 1: Comparative Effects on AMPK and ACC Phosphorylation
| Compound | Cell/Tissue Type | Concentration | Fold Change in p-AMPK (Thr172) | Fold Change in p-ACC (Ser79) | Reference |
| AICAR | Rat Primary Hepatocytes | 500 µM | ~2.5 | ~3.0 | [2][3] |
| Isolated Mouse EDL Muscle | 2 mM | Significant Increase | Significant Increase | [1] | |
| Metformin | Rat Primary Hepatocytes | 500 µM (7h) | ~2.0 | ~2.5 | [2][3] |
| INS-1E Cells | 2 mM | Significant Increase | Significant Increase | [4] | |
| A-769662 | Isolated Mouse EDL Muscle | 100 µM | Less than AICAR | Similar to AICAR | [1] |
| C3H10T1/2 Cells | Not specified | Robust Increase | Robust Increase | [5] | |
| Phenformin | Not directly compared in retrieved results |
Table 2: Comparative Effects on Metabolic Processes
| Compound | Cell/Tissue Type | Effect on Glucose Uptake | Effect on Fatty Acid Oxidation | Reference |
| AICAR | L6 Myotubes | 2- to 3-fold increase | Increased | [6] |
| Rat Primary Hepatocytes | Not specified | Stimulated | [2][3] | |
| Metformin | L6 Myotubes | Comparable to AICAR | Not specified | [6] |
| Rat Primary Hepatocytes | Inhibits gluconeogenesis | Stimulated | [2][3] | |
| A-769662 | Not specified | Induces glucose uptake | Not specified | [7][8] |
| Phenformin | Not directly compared in retrieved results |
Visualizing AMPK Signaling and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the AMPK signaling pathway, a typical experimental workflow for assessing AMPK activation, and a comparison of activator mechanisms.
Caption: The AMPK signaling pathway is initiated by various activators leading to downstream metabolic effects.
Caption: A typical experimental workflow for assessing the effects of AMPK activators.
Caption: A logical diagram comparing the activation mechanisms of different AMPK activators.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell types or experimental conditions.
Western Blotting for p-AMPK (Thr172) and p-ACC (Ser79)
-
Cell Lysis: After treatment with AMPK activators, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Glucose Uptake Assay (using 2-Deoxy-D-[³H]glucose)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with AMPK activators for the desired time.
-
Glucose Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30-60 minutes.
-
Glucose Uptake: Add KRH buffer containing 2-Deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for a defined period (e.g., 5-10 minutes).
-
Termination: Stop the uptake by washing cells rapidly with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Normalization: Normalize glucose uptake to the total protein content in each well.
Fatty Acid Oxidation Assay (using [¹⁴C]palmitate)
-
Cell Seeding and Treatment: Culture cells in a multi-well plate and treat with AMPK activators.
-
Pre-incubation: Wash cells and pre-incubate in a buffer containing L-carnitine.
-
Oxidation Reaction: Add the reaction buffer containing [¹⁴C]palmitate complexed to BSA.
-
CO₂ Trapping: Seal the wells and incubate to allow for the oxidation of [¹⁴C]palmitate to ¹⁴CO₂. The ¹⁴CO₂ is trapped in a filter paper soaked in a capturing agent (e.g., NaOH).
-
Measurement: Transfer the filter paper to a scintillation vial and measure the radioactivity.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO₂ produced per unit of time, normalized to protein content.
Conclusion
The choice of an AMPK activator for preclinical research should be guided by a clear understanding of its mechanism of action and its specific effects on downstream pathways. AICAR, as a direct AMP mimetic, provides a robust model for studying the effects of canonical AMPK activation. In contrast, biguanides like metformin and phenformin offer a model for AMPK activation in the context of mitochondrial stress. A-769662 presents a unique tool for studying AMPK activation independent of cellular energy status. This guide provides a foundational comparison to assist researchers in making informed decisions for their experimental designs.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AICAR vs. Exercise: A Comparative Analysis of Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
The search for therapeutic agents that can mimic the beneficial metabolic effects of exercise has led to significant interest in compounds like AICAR (5-aminoimidazole-4-carboxamide ribonucleoside). As a pharmacological activator of AMP-activated protein kinase (AMPK), AICAR has been dubbed an "exercise mimetic." This guide provides a comprehensive comparison of the metabolic effects of AICAR and physical exercise, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in understanding their similarities and distinctions.
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative effects of AICAR and exercise on key metabolic parameters as reported in various preclinical studies. It is important to note that experimental conditions such as species, tissue type, dosage, and exercise regimen can influence the magnitude of these effects.
| Parameter | AICAR | Exercise | Key Findings & References |
| AMPKα Thr172 Phosphorylation (Soleus Muscle) | Acute administration had no significant effect. 10 days of administration attenuated subsequent exercise-induced increases (nonsignificant 1.3-fold increase). | Acute exercise significantly increased phosphorylation (1.6-fold). 10 days of training abolished the increase in response to subsequent exercise. | Ten days of AICAR administration substantially mimics the effect of 10 days of training in attenuating skeletal muscle AMPK activation in response to subsequent exercise.[1][2] |
| ACCβ Ser218 Phosphorylation (Soleus Muscle) | Acute administration significantly increased phosphorylation. 10 days of administration led to a significant 3-fold increase during subsequent exercise. | Acute exercise significantly increased phosphorylation (4.9-fold). 10 days of training attenuated the increase (nonsignificant 2-fold increase). | Both AICAR and exercise lead to the phosphorylation of ACCβ, a downstream target of AMPK, which is crucial for regulating fatty acid oxidation.[1][2] |
| Skeletal Muscle Glucose Uptake | Increased glucose uptake. In insulin-resistant rats, AICAR increased glucose uptake in white muscle by 4.9-fold. | Increased glucose uptake. The increase is greater after 10 days of exercise training. | Both interventions enhance glucose uptake into skeletal muscle, a key factor in improving glycemic control.[1] |
| Fatty Acid Oxidation in Skeletal Muscle | Acutely increases fatty acid oxidation. In isolated rat soleus muscle, AICAR increased fatty acid oxidation by 33-36%. | Increases whole-body and muscle fatty acid oxidation, particularly during sustained moderate-intensity exercise. | Both AICAR and exercise promote the burning of fats for energy, which is beneficial for metabolic health.[3] |
| Gene Expression (e.g., PGC-1α, GLUT4) | Increases the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. | Increases the expression of genes related to mitochondrial enzymes, GLUT4, and other metabolic proteins. | Both stimuli can induce long-term adaptations in muscle by altering gene expression profiles. |
Signaling Pathways
AICAR and exercise both exert their metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. However, the upstream signals and the breadth of downstream effects can differ.
AICAR Signaling Pathway
AICAR is a cell-permeable precursor of ZMP (AICAR monophosphate), an analog of AMP. ZMP allosterically activates AMPK without altering the cellular AMP:ATP ratio.
Exercise Signaling Pathway
Exercise activates AMPK through a physiological increase in the AMP:ATP ratio due to ATP consumption by contracting muscles. Additionally, exercise triggers other signaling pathways, such as those involving calcium (Ca2+) and reactive oxygen species (ROS).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies comparing AICAR and exercise.
In Vivo Rodent Treadmill Exercise Protocol
This protocol is designed to assess the metabolic effects of acute or chronic exercise in rodents.
Materials:
-
Rodent treadmill with adjustable speed and incline.
-
Animal housing and care facilities.
-
Reagents and equipment for tissue collection and analysis.
Procedure:
-
Acclimation: Acclimate rodents to the treadmill for 3-5 days to reduce stress. Start with placing them on the stationary belt and gradually introduce slow-speed running.
-
Exercise Protocol:
-
Acute Exercise: A single bout of exercise, typically 30-60 minutes at a moderate intensity (e.g., 15-20 m/min for rats).
-
Chronic Training: Daily exercise for several weeks (e.g., 5 days/week for 4-8 weeks) with gradually increasing duration or intensity.
-
-
Tissue Collection: At the designated time point after the last exercise bout, anesthetize the animal and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue). Tissues should be rapidly frozen in liquid nitrogen and stored at -80°C.
-
Metabolic Analysis: Analyze tissues for changes in protein phosphorylation (e.g., AMPK, ACC), gene expression (e.g., PGC-1α, GLUT4), enzyme activity, and metabolite levels.
In Vivo AICAR Administration Protocol
This protocol outlines the administration of AICAR to rodents to study its metabolic effects.
Materials:
-
AICAR (5-aminoimidazole-4-carboxamide ribonucleoside).
-
Sterile saline or other appropriate vehicle.
-
Syringes and needles for injection.
-
Animal housing and care facilities.
-
Reagents and equipment for tissue collection and analysis.
Procedure:
-
AICAR Preparation: Dissolve AICAR in sterile saline to the desired concentration. The solution should be freshly prepared.
-
Administration: Administer AICAR via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosage for chronic studies in rats is 0.7 g/kg body weight daily.[4] For acute studies, a single injection is administered.
-
Experimental Timeline:
-
Acute Effects: Collect tissues at various time points after a single injection (e.g., 30, 60, 120 minutes) to assess immediate signaling events.
-
Chronic Effects: Administer daily injections for several weeks (e.g., 4-8 weeks) to evaluate long-term adaptations.[4]
-
-
Tissue Collection and Analysis: Follow the same procedures as described in the exercise protocol for tissue harvesting and subsequent metabolic analyses.
Ex Vivo Muscle Incubation for Glucose Uptake
This protocol allows for the direct measurement of glucose uptake in isolated skeletal muscle.
Materials:
-
Krebs-Henseleit buffer (KHB) supplemented with glucose and other necessary substrates.
-
AICAR.
-
Radiolabeled glucose analog (e.g., 2-deoxy-[3H]glucose).
-
Scintillation counter.
-
Isolated skeletal muscles (e.g., soleus, extensor digitorum longus (EDL)).
Procedure:
-
Muscle Dissection: Carefully dissect intact skeletal muscles from anesthetized rodents.
-
Pre-incubation: Place muscles in oxygenated KHB and allow them to equilibrate.
-
Treatment: Incubate muscles in KHB containing either vehicle (control) or AICAR (e.g., 2 mM) for a specified period (e.g., 60 minutes).
-
Glucose Uptake Measurement: Transfer muscles to KHB containing a radiolabeled glucose analog for a defined time (e.g., 10-20 minutes).
-
Washing: Quickly wash the muscles in ice-cold KHB to remove extracellular tracer.
-
Digestion and Scintillation Counting: Digest the muscle tissue and measure the incorporated radioactivity using a scintillation counter to determine the rate of glucose uptake.
Conclusion
Both AICAR and exercise are potent activators of AMPK and share several beneficial metabolic effects, including enhanced glucose uptake and fatty acid oxidation. However, they are not entirely interchangeable. Exercise initiates a complex, multi-systemic response involving various signaling pathways beyond AMPK, leading to a broader range of physiological adaptations. AICAR, while a valuable research tool for dissecting AMPK-specific effects, acts as a pharmacological single-target activator. For drug development professionals, understanding these nuances is critical in the pursuit of therapies that can safely and effectively replicate the metabolic benefits of exercise. Researchers should carefully consider their experimental goals when choosing between these two interventions to probe metabolic regulation.
References
- 1. Differential attenuation of AMPK activation during acute exercise following exercise training or AICAR treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of AICAR for AMPK: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a widely used AMP-activated protein kinase (AMPK) activator, serves as a critical tool in metabolic research. However, a growing body of evidence highlights its engagement with numerous other kinases and signaling pathways, necessitating a careful evaluation of its specificity.
This guide provides a comprehensive comparison of AICAR's effects on AMPK versus other cellular targets, supported by experimental data and detailed methodologies. We aim to equip researchers with the necessary information to design and interpret experiments involving AICAR accurately.
The Dual Nature of AICAR: AMPK Activator and Pleiotropic Agent
AICAR is a cell-permeable pro-drug that, once inside the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK, a central regulator of cellular energy homeostasis. This activation triggers a cascade of events aimed at restoring cellular energy balance, including the stimulation of catabolic processes and the inhibition of anabolic pathways.
While the activation of AMPK is a primary and well-documented effect of AICAR, it is crucial to recognize that ZMP can interact with other AMP-binding proteins and that AICAR itself can exert AMPK-independent effects. This lack of absolute specificity has significant implications for the interpretation of experimental results and has led to the recommendation of using more specific AMPK activators when available.
Unveiling the Off-Target Effects of AICAR
Numerous studies have revealed that the effects of AICAR extend beyond the AMPK signaling axis. These AMPK-independent actions can confound experimental outcomes if not carefully considered. The following table summarizes key signaling pathways and cellular processes affected by AICAR, distinguishing between AMPK-dependent and -independent mechanisms.
| Cellular Process/Signaling Pathway | Effect of AICAR | AMPK-Dependent | AMPK-Independent |
| Metabolism | |||
| Glucose Uptake in Muscle | Stimulation | Yes | No |
| Fatty Acid Oxidation | Stimulation | Yes | No |
| Gluconeogenesis in Liver | Inhibition | Yes | Yes |
| Pyrimidine Synthesis | Inhibition | No | Yes |
| Cell Growth and Proliferation | |||
| mTORC1 Signaling | Inhibition | Yes | No |
| Cell Cycle Arrest | Induction | Yes | Yes |
| Other Signaling Pathways | |||
| Raf-1/MEK/ERK Pathway | Activation | No | Yes |
| p38 MAPK Signaling | Activation | No | Yes |
Experimental Protocols for Assessing Kinase Specificity
To rigorously evaluate the specificity of AICAR or other compounds for AMPK, a combination of in vitro biochemical assays and cell-based assays is recommended.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of purified kinases in the presence of the compound of interest.
1. Radiometric Filter Binding Assay:
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific substrate peptide by the kinase.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase (e.g., AMPK), its specific substrate peptide, the test compound (AICAR/ZMP) at various concentrations, and a reaction buffer containing Mg²⁺ and [γ-³²P/³³P]ATP.
-
Initiate the reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting the mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol:
-
Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.
-
After the kinase reaction, add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add a Kinase Detection Reagent to convert the generated ADP into ATP and then catalyze a luciferase-based reaction that produces light.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
-
Cell-Based Assays
These assays assess the effects of the compound on signaling pathways within a cellular context.
1. Western Blotting for Phosphorylated Downstream Targets:
-
Principle: This technique detects the phosphorylation status of specific downstream targets of a kinase, providing an indirect measure of its activation. For AMPK, a key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated at Ser79.
-
Protocol:
-
Treat cultured cells with AICAR at various concentrations and for different durations.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ACC Ser79) and the total protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizing the Pathways
To better understand the molecular interactions discussed, the following diagrams illustrate the AMPK signaling pathway and a general workflow for evaluating kinase specificity.
Caption: AICAR is converted to ZMP, which activates AMPK, leading to metabolic reprogramming.
Navigating the Labyrinth of AMPK Signaling: A Comparative Guide to Validating AICAR's Effects
For researchers, scientists, and drug development professionals, unequivocally demonstrating that the effects of the AMP-activated protein kinase (AMPK) activator, AICAR, are indeed mediated by AMPK is a critical experimental hurdle. The most common tool employed for this purpose has been Compound C. However, its utility is increasingly scrutinized due to significant off-target effects. This guide provides a comprehensive comparison of methodologies to validate the AMPK-dependence of AICAR's actions, presenting supporting data, detailed protocols, and a critical evaluation of available tools.
The Compound C Conundrum: A Double-Edged Sword
Compound C (also known as Dorsomorphin) is a cell-permeable pyrazolopyrimidine that has been widely used as an AMPK inhibitor.[1] The conventional approach to validate that the observed effects of AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), an adenosine analog that activates AMPK, are AMPK-dependent is to demonstrate that co-treatment with Compound C reverses these effects.[2] While straightforward in principle, the interpretation of such experiments is fraught with complications arising from Compound C's promiscuous nature as a kinase inhibitor.
Numerous studies have revealed that Compound C inhibits a range of other kinases, often with greater potency than its inhibition of AMPK.[3] This lack of specificity means that any reversal of AICAR's effects by Compound C cannot be definitively attributed to AMPK inhibition alone.[4] The observed outcome could be a consequence of Compound C's influence on other signaling pathways.
Quantitative Comparison of Pharmacological Inhibitors
The development of more selective AMPK inhibitors, such as SBI-0206965, offers a potential improvement over Compound C. The following table summarizes the inhibitory concentrations (IC50) of these compounds against AMPK and a selection of common off-target kinases, highlighting the superior selectivity of SBI-0206965.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Reference |
| Compound C | AMPK (α1β1γ1) | ~250 | ALK2 | 16 | [3] |
| ALK3 | 31 | [3] | |||
| ALK6 | 69 | [3] | |||
| VEGFR2 | 30 | [3] | |||
| ULK1 | >10,000 | [3] | |||
| SBI-0206965 | AMPK (α1β1γ1) | 6.3 | ALK2 | >10,000 | [3] |
| ALK3 | >10,000 | [3] | |||
| ALK6 | >10,000 | [3] | |||
| VEGFR2 | >10,000 | [3] | |||
| ULK1 | 108 | [3] |
Beyond Pharmacological Inhibition: Superior Alternatives
Given the limitations of Compound C, more robust methods are required to confidently ascribe AICAR's effects to AMPK activation. The gold standard approach involves genetic models where AMPK expression is ablated.
Genetic Knockout/Knockdown: The Unambiguous Approach
Utilizing cell lines or animal models with genetic deletion (knockout) or suppression (knockdown) of AMPK subunits provides the most definitive evidence.[2][4] If AICAR fails to elicit its effects in these models, it strongly implicates AMPK as the primary mediator.
Comparison of Validation Methods:
| Method | Principle | Advantages | Disadvantages |
| Compound C | Pharmacological inhibition of AMPK | Easy to use, commercially available. | Highly non-selective, significant off-target effects, potential for misinterpretation of results.[3][4] |
| SBI-0206965 | More selective pharmacological inhibition of AMPK | Significantly more selective than Compound C.[3] | Still has some off-target effects, may not be as widely available or characterized as Compound C. |
| Genetic Models (Knockout/Knockdown) | Ablation of AMPK expression | Highly specific, provides definitive evidence of AMPK dependence.[2][4] | Technically more demanding, time-consuming to generate, potential for compensatory mechanisms. |
Experimental Protocols
Western Blot Analysis of AMPK Activation and Inhibition
This protocol is designed to assess the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in response to AICAR and an inhibitor.
Materials:
-
Cell culture reagents
-
AICAR (e.g., 1 mM)
-
Compound C (e.g., 10 µM) or SBI-0206965 (e.g., 1 µM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate and culture cells to the desired confluency.
-
Pre-treat cells with the AMPK inhibitor (Compound C or SBI-0206965) or vehicle (DMSO) for 1 hour.
-
Treat cells with AICAR or vehicle for the desired time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
AMPK Activity Assay
This assay directly measures the catalytic activity of AMPK immunoprecipitated from cell lysates.
Materials:
-
Cell lysates prepared as in the Western blot protocol.
-
Anti-AMPKα antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Incubate cell lysates with an anti-AMPKα antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C to immunoprecipitate AMPK complexes.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing SAMS peptide and [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes to allow the kinase reaction to proceed.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Visualizing the Pathways
To clarify the molecular interactions, the following diagrams illustrate the AMPK signaling pathway and the experimental logic for validating AICAR's effects.
Figure 1. AICAR activation of the AMPK pathway.
Figure 2. Logical workflow for validating AICAR's effects.
Conclusion and Recommendations
While Compound C has been a long-standing tool in AMPK research, its pronounced lack of specificity necessitates a cautious interpretation of results. For robust and publishable data, researchers should prioritize the use of genetic models to validate the AMPK-dependence of AICAR's effects. When genetic approaches are not feasible, the use of more selective inhibitors like SBI-0206965 is a superior alternative to Compound C. It is also crucial to be aware that AICAR itself can exert AMPK-independent effects, further underscoring the need for rigorous validation controls. By employing the appropriate tools and experimental designs outlined in this guide, researchers can more confidently dissect the intricate roles of AMPK in their specific biological systems.
References
- 1. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AICAR Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like AICAR phosphate is a critical component of laboratory safety and environmental responsibility. Improper disposal can pose risks to human health and ecosystems. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory standards and promoting a culture of safety within the laboratory.
AICAR (Acadesine) phosphate is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to manage it as a hazardous waste. Avoid releasing it into the environment and never dispose of it down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
-
Waste Identification and Classification:
-
Based on its Safety Data Sheet (SDS), this compound is categorized as an acute oral toxin and a significant environmental hazard due to its aquatic toxicity.[1] It is crucial to treat all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as hazardous waste.
-
-
Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid to prevent spills and evaporation.
-
Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.
-
-
Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "Acadesine phosphate"), and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard"). Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of breakage or spills.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
-
EHS professionals will then collect the waste for transport to a licensed hazardous waste disposal facility. The standard and recommended method of destruction for pharmaceutical waste of this nature is incineration at a permitted facility.[2][3]
-
Hazard Classification Summary
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols Cited
This guidance is based on established hazardous waste management protocols and regulatory information. Specific experimental protocols for the synthesis or use of this compound should be sourced from relevant scientific literature or the manufacturer's documentation. The disposal procedures outlined here are a critical final step in any experimental workflow involving this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and maintaining compliance with all relevant regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AICAR Phosphate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AICAR phosphate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory when working with this compound.[1][2]
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety glasses are required.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and dispose of them properly after use.[1]
-
Body Protection: A standard laboratory coat is required.[1][2]
-
Respiratory Protection: In situations where dust may be generated, a dust respirator is necessary.[1]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized powder in a tightly sealed container in a dry, well-ventilated area.[1]
-
For long-term storage of the powder, maintain a temperature of -20°C.[1]
-
Once reconstituted, store solutions at -20°C for up to three months.[1]
Storage Temperature Guidelines
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 2 years[1] |
| Reconstituted Solution | -20°C | Up to 3 months[1] |
Step 2: Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood or other suitable local exhaust ventilation to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
When preparing solutions, refer to the product's Certificate of Analysis for the batch-specific molecular weight.
Step 3: Handling and Experimental Use
-
Wear the full complement of required PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.[1]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical.
Step 1: Evacuate and Secure the Area
-
Alert colleagues and restrict access to the spill area.
Step 2: Assess the Spill
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Step 3: Decontaminate the Area
-
Clean the spill surface thoroughly with soap and water.[1]
Step 4: Personal Decontamination
-
If skin contact occurs, remove contaminated clothing and wash the affected area with soap and water for an extended period.[1]
-
If eye contact occurs, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
In case of inhalation, move to fresh air.[1]
-
Seek medical attention if irritation or other symptoms persist.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
General Guidelines:
-
Dispose of all waste materials, including empty containers, unused product, and contaminated PPE, in accordance with local, regional, national, and international regulations.
-
Do not dispose of this compound down the drain or in general waste.
Waste Streams:
-
Solid Waste: Collect in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Collect in a designated, sealed, and properly labeled container for hazardous chemical waste.
-
Contaminated Materials: Gloves, wipes, and other disposable materials that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.
Experimental Protocols and Data
While specific experimental protocols will vary, the following general principles should be applied when citing or developing methodologies involving this compound.
Data Presentation:
Currently, there are no established occupational exposure limits (OELs) for this compound.[1][2] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it is potent and potentially hazardous.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
